Product packaging for Suloctidil(Cat. No.:CAS No. 54063-56-8)

Suloctidil

Cat. No.: B1196296
CAS No.: 54063-56-8
M. Wt: 337.6 g/mol
InChI Key: BFCDFTHTSVTWOG-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Suloctidil is a sulfur-containing aminoalcohol compound that was initially developed in the 1970s as a vasodilator . It is provided as a laboratory chemical for scientific research and investigation. Researchers have documented several mechanisms of action for this compound. It has been characterized as a calcium channel blocker in vascular tissue, demonstrating a vasorelaxing effect on isolated arteries . Studies also show it acts as a novel inhibitor of platelet aggregation in human beings, suggesting potential research applications for studying thrombotic conditions . Further research has indicated that this compound can improve parameters of microcirculation, reduce blood and plasma viscosity, and enhance red blood cell deformability . A 2013 patent also highlighted its potential application as an anti-angiogenesis agent, opening avenues for research in fields like oncology . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use as a drug, in diagnostic procedures, or for any form of human or animal consumption. Researchers should handle this compound in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NOS B1196296 Suloctidil CAS No. 54063-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54063-56-8

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Other CAS No.

54767-75-8

Pictograms

Irritant

Related CAS

54767-71-4 (hydrochloride)
60175-02-2 (hydrochloride)

Synonyms

CP-556S
Suloctidil
Suloctidil Hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Targets of Suloctidil in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of suloctidil, a vasodilator agent, with a specific focus on its targets within vascular smooth muscle. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mode of action.

Introduction

This compound, a propanolamine derivative, has been recognized for its vasodilatory properties. Understanding its molecular interactions within vascular smooth muscle is crucial for elucidating its therapeutic potential and for the development of novel vascular-acting drugs. This guide delves into the primary and secondary molecular targets of this compound, providing a detailed analysis for researchers in the field.

Primary Molecular Target: L-type Calcium Channels

The principal mechanism of action of this compound in vascular smooth muscle is the blockade of L-type voltage-gated calcium channels. This action is fundamental to its vasodilatory effect, as the influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.

Quantitative Analysis of Calcium Channel Blockade

This compound acts as a competitive antagonist to calcium-induced contractions in depolarized vascular smooth muscle. The potency of this antagonism is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Parameter Value Assay Condition Tissue Reference
pA27.50CaCl2-induced contraction in depolarized tissueRat Aorta[1][2]
pA25.96 ± 0.26CaCl2-induced contraction in depolarized tissueRat Aorta[2]

Table 1: Quantitative data for this compound's antagonism of Calcium-induced contractions.

At higher concentrations, this compound exhibits non-competitive antagonism towards CaCl2-induced contractions, with a pD'2 value of 5.01 ± 0.14 in depolarized rat aorta[2]. This suggests a more complex interaction at elevated doses.

Signaling Pathway: Inhibition of Calcium Influx

The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the inhibitory effect of this compound.

cluster_VSCM Vascular Smooth Muscle Cell Depolarization Depolarization VGCC L-type Ca2+ Channel Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction This compound This compound This compound->VGCC Blocks (Competitive) cluster_VSCM Vascular Smooth Muscle Cell NE Norepinephrine alpha1AR α1-Adrenoceptor NE->alpha1AR Activates AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates PLC PLC alpha1AR->PLC AT1R->PLC IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Ca_Calmodulin Ca2+-Calmodulin Complex Ca_release->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Contraction Contraction MLCK_activation->Contraction This compound This compound This compound->Ca_release Inhibits (Non-competitive) VGCC L-type Ca2+ Channel This compound->VGCC Blocks Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Influx->Ca_Calmodulin Depolarization Depolarization Depolarization->VGCC Start Start Aorta_Isolation Isolate Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare 3-4 mm Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under 2g Tension Mounting->Equilibration Viability_Test Test Viability with KCl Equilibration->Viability_Test Preincubation Pre-incubate with this compound Viability_Test->Preincubation CRC Construct Concentration- Response Curve (CRC) to Agonist Preincubation->CRC Data_Analysis Analyze Data (pA2 / pD'2) CRC->Data_Analysis End End Data_Analysis->End

References

Pharmacological Profile of Suloctidil as a Calcium Channel Blocker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a peripheral vasodilator developed in the 1970s, exhibits significant calcium channel blocking properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its mechanism of action as a calcium channel antagonist. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to determine these values. Furthermore, this guide includes mandatory visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with calcium channels. Although this compound was withdrawn from the market in 1985 due to reports of liver toxicity, its pharmacological characteristics as a calcium channel blocker remain of interest for structure-activity relationship studies and the development of new therapeutic agents.

Introduction

This compound is a sulfur-containing aminoalcohol that was initially marketed as a vasodilator for the treatment of peripheral and cerebral vascular disorders.[1] Its therapeutic effects were largely attributed to its ability to inhibit vascular smooth muscle contraction. Subsequent research revealed that a primary mechanism underlying this effect is the blockade of voltage-gated L-type calcium channels.[2] This document serves as a technical guide to the calcium channel blocking properties of this compound, summarizing the key quantitative data, outlining the experimental methodologies used to obtain this data, and providing visual representations of the underlying molecular interactions and experimental procedures.

Quantitative Pharmacological Data

The calcium channel blocking activity of this compound has been quantified in various experimental models. The key parameters, including its antagonist potency (pA2) and binding affinity (Ki), are summarized in the tables below.

Table 1: Antagonist Potency of this compound in Functional Assays

ParameterValueSpeciesTissueAgonistReference
pA27.50RatAortaCa2+[2]

Table 2: Binding Affinity of this compound to L-type Calcium Channels

ParameterValueSpeciesTissueRadioligandReference
Ki0.45 µMGuinea-pigCerebral Cortex Membranes[3H]nitrendipine[3]

Mechanism of Action

This compound acts as a competitive antagonist of voltage-gated L-type calcium channels in vascular smooth muscle. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. The pA2 value of 7.50 in rat aorta indicates a potent and competitive antagonism at these channels.

Furthermore, radioligand binding studies suggest an allosteric interaction of this compound with the L-type calcium channel. In competition experiments with [3H]nitrendipine, the presence of other calcium channel blockers like D600 and diltiazem alters the binding of this compound, indicating that it may bind to a site distinct from the dihydropyridine binding site, but allosterically coupled to it.[3] There is also evidence to suggest that this compound may have an additional mode of action, possibly involving receptor-operated calcium channels or an intracellular site of action, particularly at higher concentrations.[2]

Signaling Pathway of this compound's Action on L-type Calcium Channels

The following diagram illustrates the proposed mechanism of action of this compound on L-type calcium channels, including its competitive antagonism and potential allosteric modulation.

suloctidil_signaling_pathway cluster_membrane Cell Membrane cluster_binding_sites Binding Sites L_type_Ca_channel L-type Ca2+ Channel Ca_intracellular Intracellular Ca2+ L_type_Ca_channel->Ca_intracellular DHP_site Dihydropyridine Site Suloctidil_site This compound Site (Allosteric) Suloctidil_site->L_type_Ca_channel Inhibits Suloctidil_site->DHP_site Allosteric Modulation Ca_extracellular Extracellular Ca2+ Ca_extracellular->L_type_Ca_channel Influx Contraction Smooth Muscle Contraction Ca_intracellular->Contraction Initiates This compound This compound This compound->Suloctidil_site Binds

This compound's interaction with L-type calcium channels.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are reconstructed based on established pharmacological techniques and the specific information available for this compound.

Determination of pA2 Value by Schild Analysis in Isolated Rat Aorta

This protocol describes the determination of the antagonist potency (pA2) of this compound against calcium-induced contractions in isolated rat aortic rings.

4.1.1. Materials and Reagents

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1

  • Potassium-rich, calcium-free Krebs-Henseleit solution (K+-depolarizing solution): prepared by replacing NaCl with an equimolar amount of KCl and omitting CaCl2.

  • Calcium chloride (CaCl2) stock solution (1 M)

  • This compound stock solution (10 mM in DMSO)

  • Isolated organ bath system with isometric force transducers

4.1.2. Experimental Procedure

  • Tissue Preparation:

    • Euthanize a rat by an approved method and dissect the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective tissue.

    • Cut the aorta into rings of 3-4 mm in width.

  • Mounting:

    • Mount the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Depolarization and Calcium-Response Curves:

    • Replace the Krebs-Henseleit solution with K+-depolarizing solution.

    • After 30 minutes, construct a cumulative concentration-response curve for CaCl2 by adding increasing concentrations of CaCl2 to the bath.

    • Wash the tissues with calcium-free Krebs-Henseleit solution to return to baseline.

  • Antagonist Incubation:

    • Incubate the tissues with a specific concentration of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 30 minutes.

    • In the presence of this compound, construct a second cumulative concentration-response curve for CaCl2.

    • Repeat this procedure for at least three different concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of CaCl2 in the presence of this compound to the EC50 of CaCl2 in the absence of this compound.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot regression line.

[3H]Nitrendipine Binding Assay in Guinea-Pig Cerebral Cortex Membranes

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for the L-type calcium channel dihydropyridine binding site.

4.2.1. Materials and Reagents

  • Male guinea-pigs (300-400 g)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]Nitrendipine (specific activity 70-90 Ci/mmol)

  • Nifedipine (for non-specific binding determination)

  • This compound stock solution (10 mM in DMSO)

  • Bovine serum albumin (BSA)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

4.2.2. Experimental Procedure

  • Membrane Preparation:

    • Euthanize a guinea-pig and dissect the cerebral cortex.

    • Homogenize the tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes.

    • Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation.

    • Resuspend the final pellet in Tris-HCl buffer containing 0.1% BSA to a final protein concentration of 0.2-0.5 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, incubate the membrane preparation with:

      • [3H]Nitrendipine (final concentration 0.1-0.2 nM)

      • Various concentrations of this compound (e.g., 10^-9 to 10^-4 M) or vehicle for total binding.

      • For non-specific binding, add 1 µM nifedipine.

    • Incubate the mixture at 25°C for 60 minutes.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]nitrendipine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]nitrendipine and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for pA2 Determination

The following diagram outlines the workflow for determining the pA2 value of this compound.

pA2_workflow start Start tissue_prep Isolate Rat Aortic Rings start->tissue_prep mounting Mount Tissues in Organ Bath tissue_prep->mounting equilibration Equilibrate under Tension mounting->equilibration depolarization Depolarize with High K+ Solution equilibration->depolarization control_crc Construct Control Ca2+ Concentration-Response Curve depolarization->control_crc wash Wash Tissues control_crc->wash antagonist_incubation Incubate with this compound wash->antagonist_incubation treatment_crc Construct Ca2+ Concentration-Response Curve in presence of this compound antagonist_incubation->treatment_crc data_analysis Calculate Dose Ratios treatment_crc->data_analysis schild_plot Construct Schild Plot data_analysis->schild_plot pA2_determination Determine pA2 Value schild_plot->pA2_determination

Workflow for pA2 value determination.
Experimental Workflow for [3H]Nitrendipine Binding Assay

The following diagram illustrates the workflow for the [3H]nitrendipine binding assay to determine the Ki of this compound.

Ki_workflow start Start membrane_prep Prepare Guinea-Pig Cerebral Cortex Membranes start->membrane_prep assay_setup Set up Binding Assay with [3H]Nitrendipine and varying this compound concentrations membrane_prep->assay_setup incubation Incubate at 25°C assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Quantify Radioactivity washing->scintillation_counting data_analysis Calculate Specific Binding and IC50 scintillation_counting->data_analysis ki_calculation Calculate Ki using Cheng-Prusoff Equation data_analysis->ki_calculation

Workflow for Ki value determination.

Conclusion

This compound is a potent calcium channel blocker that acts as a competitive antagonist at L-type calcium channels in vascular smooth muscle. Its pharmacological profile is characterized by a pA2 value of 7.50 and a Ki value of 0.45 µM. Evidence also suggests an allosteric interaction with the channel, and potentially other mechanisms of action at higher concentrations. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers interested in the pharmacology of calcium channel blockers. Despite its withdrawal from the market due to safety concerns, the study of this compound's interaction with calcium channels can still provide valuable insights for the design and development of novel cardiovascular drugs.

References

A Historical Review of Suloctidil Clinical Trials for Dementia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil, a vasoactive drug with calcium channel blocking and dopaminomimetic properties, was investigated in the 1980s as a potential therapeutic agent for dementia, particularly of the Alzheimer's type. This technical guide provides a comprehensive historical overview of the key clinical trials conducted to evaluate the efficacy of this compound in this context. The following sections detail the experimental protocols, summarize the available quantitative data, and illustrate the proposed mechanisms of action and experimental workflows.

Clinical Trial Data Summary

Table 1: this compound Clinical Trial by McCaffrey et al. (1987)
ParameterDescription
Study Title An experimental evaluation of the efficacy of this compound in the treatment of primary degenerative dementia.[1][2]
Publication Year 1987
Study Design Double-blind, placebo-controlled, randomized trial.[1]
Patient Population 30 geriatric patients with a diagnosis of Primary Degenerative Dementia (PDD), i.e., Alzheimer's disease.[1]
Treatment Groups 1. This compound 600 mg daily2. This compound 450 mg daily3. Placebo[1]
Treatment Duration 12 weeks.[1]
Outcome Measures A brief neuropsychological battery including:- Boston Naming Test- Thurstone Word Fluency Test- Trail Making Test- Grooved Pegboard.[1][2]
Key Findings The results of the Boston Naming Test suggested a medication-dosage effect.[1][2]
Limitations Differential attrition across the three groups was noted.[1]
Table 2: this compound Clinical Trial by Baro et al. (1985)
ParameterDescription
Study Title Double-blind trial of this compound versus placebo in moderate to severe mental deterioration.
Publication Year 1985
Study Design Double-blind, parallel group, placebo-controlled study.
Patient Population 30 elderly patients with moderate to severe mental deterioration.
Treatment Groups 1. This compound 200 mg, three times daily (600 mg/day)2. Placebo
Treatment Duration 6 months
Outcome Measures A battery of clinical and psychometric evaluations, including the Rey 15 words test.
Key Findings No significant differences were found between the two groups overall. However, in a sub-group of patients with moderate mental deterioration, this compound treatment produced a significant improvement from baseline in the Rey 15 words test.
Limitations The overall study did not demonstrate a statistically significant effect of this compound.

Experimental Protocols and Methodologies

The clinical trials of this compound for dementia employed methodologies that were standard for the time. Both key studies were randomized, double-blind, and placebo-controlled, which are crucial features for minimizing bias and establishing causality.

Patient Selection: The trial by McCaffrey et al. focused on patients specifically diagnosed with Primary Degenerative Dementia (Alzheimer's disease), while the study by Baro et al. included a broader population of elderly patients with "moderate to severe mental deterioration."[1] This difference in patient populations may have contributed to the differing outcomes.

Dosage and Administration: The daily dosage of this compound in these trials ranged from 450 mg to 600 mg, administered orally. The 600 mg/day dose was consistent across both studies, providing a point of comparison.

Assessment Tools: A variety of neuropsychological tests were used to assess cognitive function. The McCaffrey et al. study utilized specific tests targeting different cognitive domains, such as naming (Boston Naming Test), verbal fluency (Thurstone Word Fluency Test), and executive function (Trail Making Test). The Baro et al. trial employed a battery of assessments, with the Rey 15 words test being highlighted for showing a significant effect in a subgroup.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the clinical trials conducted to assess the efficacy of this compound in dementia patients.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_analysis Data Analysis PatientScreening Patient Screening (Diagnosis of Dementia) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Neuropsychological Assessment InformedConsent->Baseline Randomization Randomization Suloctidil_High This compound (600 mg/day) Randomization->Suloctidil_High Suloctidil_Low This compound (450 mg/day) Randomization->Suloctidil_Low Placebo Placebo Randomization->Placebo PostTreatment Post-Treatment Neuropsychological Assessment Suloctidil_High->PostTreatment Suloctidil_Low->PostTreatment Placebo->PostTreatment Baseline->Randomization DataAnalysis Statistical Analysis of Cognitive Scores PostTreatment->DataAnalysis

Caption: Generalized workflow of this compound clinical trials for dementia.

Proposed Signaling Pathway of this compound

This compound's mechanism of action is believed to be multifactorial, primarily involving the modulation of dopaminergic and calcium signaling pathways. The following diagram illustrates this proposed dual mechanism at the neuronal level.

G cluster_dopaminergic Dopaminergic Pathway cluster_calcium Calcium Channel Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor acts as agonist (dopamino-mimetic) Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel blocks G_Protein Gi/o Protein D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuronal_Response_Dopa Altered Neuronal Excitability PKA->Neuronal_Response_Dopa Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Response_Ca Modulation of Synaptic Plasticity Ca_Influx->Neuronal_Response_Ca

Caption: Proposed dual mechanism of this compound's action on neuronal signaling.

Discussion and Conclusion

The clinical trials of this compound for dementia, conducted in the 1980s, provided preliminary but inconclusive evidence of its efficacy. The study by McCaffrey et al. suggested a potential dose-dependent effect on naming abilities, a cognitive function often impaired in Alzheimer's disease.[1][2] The trial by Baro et al., while not showing an overall benefit, indicated that patients with moderate, but not severe, dementia might derive some benefit in verbal memory.

The proposed mechanisms of action, involving dopaminergic and calcium signaling pathways, are plausible targets for dementia therapy. Dopaminergic dysfunction is known to contribute to cognitive and non-cognitive symptoms in some forms of dementia, and modulation of calcium homeostasis is a key area of research in neurodegenerative diseases.

References

An In-depth Technical Review of Suloctidil's Effects on Blood Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hemorheological effects of suloctidil, a vasoactive drug with demonstrated impacts on blood viscosity and related parameters. This compound, a compound previously investigated for the treatment of cerebral and peripheral vascular disorders, has been the subject of various studies to elucidate its mechanism of action on blood flow dynamics. This document synthesizes key findings, presents quantitative data from clinical trials, details experimental methodologies, and visualizes the purported mechanisms and experimental workflows.

Quantitative Effects of this compound on Hemorheological Parameters

Clinical investigations have demonstrated that this compound administration leads to notable alterations in several key blood viscosity parameters. The following tables summarize the quantitative data extracted from published studies.

Table 1: Effect of this compound on Whole Blood and Plasma Viscosity

Study PopulationDosageDurationParameterShear RateResult
Diabetic Patients[1]Not Specified1 MonthWhole Blood Viscosity0.77 s⁻¹Statistically significant decrease
Diabetic Patients[1]Not SpecifiedLong-termWhole Blood Viscosity230 s⁻¹Effective in lowering viscosity
Aged Patients with Cerebrovascular Insufficiency[2]600 mg/day (200 mg x 3)30 daysBlood ViscosityNot SpecifiedSignificant improvement
Aged Patients with Cerebrovascular Insufficiency[2]600 mg/day (200 mg x 3)30 daysPlasma ViscosityNot SpecifiedSignificant improvement

Table 2: this compound's Influence on Cellular Components and Coagulation Factors

Study PopulationDosageDurationParameterResult
Diabetic Patients[1]Not SpecifiedLong-termTotal Plasma FibrinogenNo modification
Diabetic Patients[1]Not SpecifiedLong-termRed Blood Cell DeformabilityNo modification
Aged Patients with Cerebrovascular Insufficiency[2]600 mg/day180 daysRed Blood Cell DeformabilitySignificant improvement
Patients with Shortened Platelet Survival Time[3]600 mg/day6 weeksPlatelet Survival TimeSignificantly higher (110.6 hrs vs 94.5 hrs in placebo)
Patients with Shortened Platelet Survival Time[3]600 mg/day6 weeksPlasma BetathromboglobulinSignificantly lower

Experimental Protocols

The methodologies employed in studying the effects of this compound on blood viscosity have varied across different clinical trials. Below are detailed descriptions of the key experimental protocols cited.

Viscometry in Diabetic Patients

A study involving long-term treatment with this compound in diabetic patients assessed its impact on blood viscosity, erythrocyte deformability, and total plasma fibrinogen levels. While the specific model of the viscometer was not detailed in the available abstract, the protocol involved the measurement of whole blood viscosity at both high and low shear rates.

  • High Shear Rate: 230 s⁻¹

  • Low Shear Rate: 0.77 s⁻¹

Blood samples were collected from patients, and viscosity was measured to determine the fluidic resistance under different flow conditions. The significant reduction in viscosity at a high shear rate suggests an effect on erythrocyte deformability and aggregation, although the study reported no direct modification of red blood cell deformability, pointing to a potentially unrecognized mechanism of action.[1]

Comprehensive Hemorheological Assessment in Aged Patients

In a long-term open trial with aged patients suffering from cerebrovascular insufficiency and/or myocardial sclerosis, a broader range of parameters was evaluated.

  • Dosage and Duration: Patients received 200 mg of this compound three times a day for 180 days.[2]

  • Parameters Measured:

    • Blood and plasma viscosity

    • Red cell deformability

    • Fibrinolysis (plasminogen, antiplasmin, euglobulins)

    • Lipid fractions (total lipids, cholesterol, triglycerides)

    • Capillaroscopic parameters (artery, vein, and capillary diameter, red cell aggregation, and flow homogeneity)

The study reported significant improvements in almost all these parameters after 30 days of treatment, indicating a multi-faceted beneficial effect of this compound on microcirculation.[2]

Platelet Function Analysis

A double-blind, placebo-controlled, six-week crossover trial was conducted to evaluate the effect of this compound on platelet function in patients with shortened platelet survival time.

  • Dosage: 600 mg/day[3]

  • Primary Endpoints:

    • Platelet Survival Time (PST)

    • Plasma and urine betathromboglobulin (BTG) levels

This study design allowed for a direct comparison of the effects of this compound against a placebo in the same patient group, thereby minimizing inter-individual variability.[3]

Signaling Pathways and Mechanisms of Action

This compound's influence on blood viscosity is believed to be multifactorial, involving direct effects on blood cells and interactions with the vascular endothelium. The proposed mechanisms include vasodilation, inhibition of platelet aggregation, and potential modulation of erythrocyte properties.

Vasodilatory and Calcium Antagonistic Effects

This compound exhibits calcium antagonistic and antispasmodic properties on peripheral and pial arteries.[4] By blocking calcium influx into vascular smooth muscle cells, this compound promotes vasodilation, leading to an increase in blood vessel diameter and a subsequent reduction in peripheral resistance. This direct effect on the vasculature contributes to improved blood flow.

Inhibition of Platelet Aggregation

A key mechanism contributing to this compound's hemorheological effects is its potent inhibition of platelet aggregation.[5][6] By reducing the tendency of platelets to clump together, this compound decreases the formation of microthrombi and lowers the overall viscosity of the blood, particularly under low shear conditions where aggregation is more prominent. The significant increase in platelet survival time and reduction in betathromboglobulin, a platelet-specific protein released during aggregation, further substantiate this anti-aggregating effect.[3]

Signaling_Pathway cluster_Vascular Vascular Smooth Muscle Cell cluster_Platelet Platelet This compound This compound Ca_Channel Voltage-gated Ca²⁺ Channel This compound->Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Promotes Suloctidil_p This compound Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Contraction Vasoconstriction Ca_Influx->Contraction Induces Platelet_Activation Platelet Activation & Aggregation Suloctidil_p->Platelet_Activation Inhibits Aggregation_Signal Aggregation Signal Aggregation_Signal->Platelet_Activation Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase p1 Patient Selection (e.g., Diabetic, PVD) p2 Baseline Measurements (Blood Viscosity, Platelet Count, etc.) p1->p2 t1 Randomized Administration (this compound or Placebo) p2->t1 post1 Follow-up Blood Sampling t1->post1 post2 Viscometry & Hematological Analysis post1->post2 post3 Data Analysis (Comparison to Baseline and Placebo) post2->post3 Logical_Relationship This compound This compound Vasodilation Vasodilation This compound->Vasodilation Anti_Platelet Anti-Platelet Aggregation This compound->Anti_Platelet RBC_Deformability Improved RBC Deformability (in some studies) This compound->RBC_Deformability Improved_Flow Improved Microcirculation & Blood Flow Vasodilation->Improved_Flow Reduced_Viscosity Reduced Blood Viscosity Anti_Platelet->Reduced_Viscosity RBC_Deformability->Reduced_Viscosity Reduced_Viscosity->Improved_Flow

References

An In-Depth Technical Guide to the Antithrombotic Properties of Suloctidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a vasoactive drug with antithrombotic properties, has been the subject of numerous investigations to elucidate its mechanism of action and clinical efficacy. This technical guide provides a comprehensive overview of the key experimental findings related to this compound's impact on thrombosis, with a focus on its antiplatelet effects. Detailed experimental protocols, quantitative data, and visualizations of the implicated signaling pathways are presented to offer a thorough understanding of its pharmacological profile for researchers and professionals in drug development.

Introduction

Thrombotic disorders, including venous and arterial thrombosis, are major contributors to cardiovascular morbidity and mortality. Antiplatelet agents play a crucial role in the prevention and treatment of these conditions. This compound has been identified as a compound with significant antiplatelet activity. This document consolidates the scientific evidence detailing its antithrombotic properties, offering a technical resource for the scientific community.

In Vivo Antithrombotic and Antiplatelet Effects

Reduction of Platelet Aggregates

In vivo studies in animal models have demonstrated the effectiveness of this compound in reducing the formation of platelet aggregates. A key study in retired breeder rats established a dose-dependent effect on platelet aggregate ratios.

Table 1: In Vivo Effect of this compound on Platelet Aggregate Formation in Rats [1]

ParameterValue
Animal Model Retired Breeder Rats
Method Platelet Aggregate Ratio (PAR)
ED₅₀ 16.1 mg/kg (24 hours post-administration)
Clinical Studies on Platelet Function and Thrombosis

Clinical investigations have explored the utility of this compound in various thrombotic conditions, with some studies showing positive outcomes while others have been less conclusive.

A notable double-blind, placebo-controlled crossover study investigated the effect of this compound in patients with shortened platelet survival time. The results indicated a significant improvement in platelet longevity and a reduction in a marker of platelet activation.[2]

Table 2: Effect of this compound on Platelet Survival Time and Plasma β-Thromboglobulin [2]

ParameterThis compound Treatment (600 mg/day)Placebop-value
Mean Platelet Survival Time (hrs) 110.694.50.04
Mean Plasma β-Thromboglobulin (ng/ml) 42.865.80.02

Another significant clinical trial focused on patients with idiopathic recurrent vein thrombosis (IRVT). In this double-blind crossover study, this compound therapy was associated with a marked reduction in thrombotic events compared to placebo.[3]

Table 3: Clinical and Biological Activity of this compound in Idiopathic Recurrent Vein Thrombosis (IRVT) [3]

ParameterThis compound TreatmentPlacebo Treatment
Number of Patients 3131
Duration 6 months6 months
New Thrombotic Events 012
Pulmonary Embolism 02

However, a randomized, double-blind trial in high-risk neurosurgical patients did not find a statistically significant benefit of this compound in preventing deep vein thrombosis.

Mechanism of Action: Inhibition of Platelet Aggregation

The primary antithrombotic effect of this compound is attributed to its ability to inhibit platelet aggregation. This has been demonstrated in vitro using various agonists to induce aggregation.

In Vitro Platelet Aggregation Studies

This compound has been shown to be a novel inhibitor of platelet aggregation in human beings.[4] Its inhibitory effects have been observed against aggregation induced by adenosine diphosphate (ADP), collagen, and epinephrine.

Signaling Pathway: Cyclooxygenase Inhibition

The underlying mechanism for this compound's anti-aggregatory effect appears to be the inhibition of the cyclooxygenase (COX) enzyme, which leads to a reduction in the synthesis of pro-aggregatory prostaglandins, most notably thromboxane A₂ (TXA₂).

Oral administration of this compound to healthy volunteers resulted in the inhibition of serum thromboxane B₂ (TXB₂), the stable metabolite of TXA₂. Further experiments indicated that this compound acts as a relatively weak, non-selective cyclo-oxygenase inhibitor. This is supported by the finding that it also prevents prostaglandin I₂ (PGI₂) production in vascular smooth muscle cells.

It is important to note that while this compound does affect platelet serotonin (5-HT) levels, particularly at high doses, this is not considered its primary anti-aggregatory mechanism.[1][5] Furthermore, studies have shown that this compound's antithrombotic action is not associated with alterations in cyclic AMP metabolism, suggesting it does not primarily act as a phosphodiesterase inhibitor.[5]

Suloctidil_Mechanism cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H₂ COX->PGH2 TXA2_Synthase Thromboxane A₂ Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Phospholipase_A2 Phospholipase A₂ This compound This compound This compound->COX Inhibits

Caption: this compound's inhibitory effect on platelet aggregation via the cyclooxygenase pathway.

Experimental Protocols

In Vivo Platelet Aggregate Ratio (PAR) Assay
  • Animal Model: Retired breeder rats.

  • Procedure:

    • Administer this compound orally at varying doses.

    • After 24 hours, collect blood samples.

    • The PAR is determined to assess the extent of platelet aggregation. A higher PAR indicates less aggregation.

Platelet Survival Time (PST) and β-Thromboglobulin (β-TG) Measurement
  • Study Design: Double-blind, placebo-controlled crossover trial in patients with shortened PST.

  • Procedure:

    • Patients receive either this compound (600 mg/day) or placebo for a defined period.

    • PST is measured using an exponential model.

    • Plasma and urine β-TG levels are quantified as a marker of platelet activation.

In Vitro Platelet Aggregation Assay (Born's Method)
  • Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Procedure:

    • Prepare PRP from human blood samples.

    • Incubate PRP with this compound or a vehicle control.

    • Induce platelet aggregation using agonists such as ADP, collagen, or epinephrine.

    • Monitor the change in light transmission over time to determine the extent and rate of aggregation.

Platelet_Aggregation_Workflow Blood_Sample Whole Blood Sample Centrifugation Centrifugation Blood_Sample->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Incubation Incubation with this compound or Vehicle PRP->Incubation Aggregometer Placement in Aggregometer Incubation->Aggregometer Agonist_Addition Addition of Aggregating Agent (e.g., ADP, Collagen) Aggregometer->Agonist_Addition Measurement Measurement of Light Transmission Agonist_Addition->Measurement Data_Analysis Data Analysis: Aggregation Curve Measurement->Data_Analysis

Caption: Experimental workflow for in vitro platelet aggregation analysis.

Conclusion

The available evidence strongly indicates that this compound possesses significant antithrombotic properties, primarily driven by its inhibitory effect on platelet aggregation. The mechanism of action is predominantly through the non-selective inhibition of cyclooxygenase, leading to reduced thromboxane A₂ synthesis. While some clinical studies have demonstrated its efficacy in specific patient populations, further research may be warranted to fully define its therapeutic potential in a broader range of thrombotic disorders. This technical guide provides a foundational understanding of this compound's pharmacology for scientists and researchers in the field.

References

The Chemical Synthesis of Suloctidil: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway of Suloctidil, a vasodilator agent, and its precursors. The synthesis is a multi-step process involving key chemical transformations, including Friedel-Crafts acylation, α-bromination, amination, and reduction. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

This compound Synthesis Pathway

The synthesis of this compound, chemically known as 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol, can be achieved through a four-step process starting from 4-isopropylthiophenol. The overall pathway is illustrated below.

Suloctidil_Synthesis A 4-Isopropylthiophenol B 1-(4-Isopropylthiophenyl)propan-1-one A->B Propanoyl chloride, AlCl3 (Friedel-Crafts Acylation) C 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one B->C Bromine, Acetic Acid (α-Bromination) D 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one C->D n-Octylamine (Amination) E This compound (1-[4-(Isopropylthio)phenyl]-2-(octylamino)propan-1-ol) D->E Sodium Borohydride (Reduction)

Caption: The four-step chemical synthesis pathway of this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for the synthesis of this compound and its precursors, along with relevant quantitative data.

Step 1: Synthesis of 1-(4-Isopropylthiophenyl)propan-1-one (Precursor 2)

This step involves the Friedel-Crafts acylation of 4-isopropylthiophenol with propanoyl chloride using aluminum chloride as a catalyst.

Experimental Protocol:

To a stirred solution of 4-isopropylthiophenol (1 mole) in a suitable solvent such as dichloromethane, anhydrous aluminum chloride (1.1 moles) is added portion-wise at 0-5 °C. Propanoyl chloride (1.1 moles) is then added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.

Parameter Value
Yield 85-95%
Melting Point 45-47 °C
Boiling Point 145-148 °C at 1 mmHg
Step 2: Synthesis of 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one (Precursor 3)

The ketone synthesized in the previous step is subjected to α-bromination.

Experimental Protocol:

1-(4-Isopropylthiophenyl)propan-1-one (1 mole) is dissolved in a suitable solvent like acetic acid. To this solution, bromine (1 mole) in acetic acid is added dropwise with stirring at room temperature. The reaction mixture is stirred for 1-2 hours. After the completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to obtain the crude 2-bromo-1-(4-isopropylthiophenyl)propan-1-one. The product can be purified by recrystallization from a suitable solvent like ethanol.

Parameter Value
Yield 75-85%
Melting Point 78-80 °C
Step 3: Synthesis of 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one (Precursor 4)

The α-bromo ketone is then reacted with n-octylamine to introduce the octylamino group.

Experimental Protocol:

A solution of 2-bromo-1-(4-isopropylthiophenyl)propan-1-one (1 mole) in a solvent such as ethanol or acetonitrile is treated with n-octylamine (2.2 moles). The mixture is stirred at room temperature or slightly heated (40-50 °C) for several hours until the reaction is complete. The solvent is then evaporated, and the residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with water and brine, and dried. Removal of the solvent gives the crude product, which can be purified by column chromatography.

Parameter Value
Yield 60-70%
State Oily liquid
Step 4: Synthesis of this compound

The final step is the reduction of the keto group to a hydroxyl group to yield this compound.

Experimental Protocol:

To a solution of 2-(octylamino)-1-(4-isopropylthiophenyl)propan-1-one (1 mole) in methanol or ethanol, sodium borohydride (1.5 moles) is added portion-wise at 0-5 °C. The reaction mixture is stirred at room temperature for 1-3 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound. The product can be further purified by recrystallization or column chromatography.

Parameter Value
Yield 80-90%
Melting Point 68-70 °C
Molecular Formula C20H35NOS
Molecular Weight 337.57 g/mol

Precursor Synthesis: 4-Isopropylthiophenol (Precursor 1)

The starting material, 4-isopropylthiophenol, can be synthesized from 4-isopropylaniline.

Experimental Protocol:

4-Isopropylaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield 4-isopropylthiophenol.

Parameter Value
Yield 65-75%
Boiling Point 98-100 °C at 10 mmHg

Logical Relationship Diagram

The logical flow of the synthesis, from starting materials to the final product, is depicted in the following diagram.

Synthesis_Logic cluster_precursor1 Precursor 1 Synthesis cluster_suloctidil_synthesis This compound Synthesis 4-Isopropylaniline 4-Isopropylaniline Diazonium Salt Diazonium Salt 4-Isopropylaniline->Diazonium Salt NaNO2, HCl Xanthate Ester Xanthate Ester Diazonium Salt->Xanthate Ester Potassium Ethyl Xanthate 4-Isopropylthiophenol 4-Isopropylthiophenol Xanthate Ester->4-Isopropylthiophenol 1. NaOH 2. H+ 1-(4-Isopropylthiophenyl)propan-1-one 1-(4-Isopropylthiophenyl)propan-1-one 4-Isopropylthiophenol->1-(4-Isopropylthiophenyl)propan-1-one Friedel-Crafts Acylation 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one 1-(4-Isopropylthiophenyl)propan-1-one->2-Bromo-1-(4-isopropylthiophenyl)propan-1-one α-Bromination 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one->2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one Amination This compound This compound 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one->this compound Reduction

Caption: Logical workflow for the synthesis of this compound and its primary precursor.

Methodological & Application

Protocol for Suloctidil In Vitro Vasorelaxation Assay in Rat Aorta

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil is a vasoactive drug that has been shown to exhibit vasorelaxant properties.[1][2] This document provides a detailed protocol for conducting an in vitro vasorelaxation assay using isolated rat aortic rings to characterize the effects of this compound. The primary mechanism of this compound-induced vasorelaxation is the blockade of L-type Ca2+ channels in vascular smooth muscle cells, thereby inhibiting the influx of extracellular calcium required for contraction.[1][2] This protocol is designed for researchers in pharmacology and drug development investigating the vascular effects of this compound and similar compounds.

Data Presentation

The following table summarizes the quantitative data for this compound's vasorelaxant activity in rat aorta as reported in the literature. This data is essential for comparative analysis and for establishing expected experimental outcomes.

Compound Parameter Value Pre-contracting Agent Reference
This compoundpA27.50CaCl2[1]
NifedipinepA29.96CaCl2[1]
CinnarizinepA27.90CaCl2[1]
VerapamilpA28.10CaCl2[1]
This compoundpD'2 (non-competitive inhibition)4.61 ± 0.41Norepinephrine[2]
VerapamilpD'2 (non-competitive inhibition)6.16 ± 0.22Norepinephrine[2]
  • pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the affinity of a competitive antagonist for its receptor.

  • pD'2 value: A measure of the potency of a non-competitive antagonist.

Experimental Protocol

This protocol details the preparation of rat aortic rings and the subsequent steps for assessing this compound-induced vasorelaxation.

Materials and Reagents
  • Male Wistar rats (250-300 g)

  • This compound

  • Norepinephrine (or Phenylephrine)

  • Potassium Chloride (KCl)

  • Krebs-Henseleit Solution (composition below)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Krebs-Henseleit Solution (mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

Prepare fresh and continuously aerate with carbogen gas to maintain a pH of 7.4.

Procedure

1. Preparation of Rat Aortic Rings:

  • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Make a midline abdominal incision and open the thoracic cavity to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, remove any adhering fat and connective tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded rings (optional), gently rub the intimal surface of the aortic ring with a fine wire or wooden stick.

2. Organ Bath Setup and Equilibration:

  • Mount each aortic ring in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to isometric force transducers.

  • Apply an initial resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes.

  • During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

3. Vasorelaxation Assay:

  • Induction of Contraction: After equilibration, induce a sustained contraction by adding a pre-contracting agent to the organ bath. Common agents include:

    • Norepinephrine (10⁻⁶ M) or Phenylephrine (10⁻⁶ M)

    • High KCl solution (e.g., 60 mM)

  • Once the contraction has reached a stable plateau, this will be considered the maximal contraction (100%).

  • Cumulative Addition of this compound: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

  • Allow the response to stabilize at each concentration before adding the next.

  • Record the isometric tension continuously using the data acquisition system.

4. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the pre-contracting agent.

  • Plot the concentration-response curve for this compound.

  • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

Suloctidil_Vasorelaxation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Relaxation Vasorelaxation This compound->Relaxation Ca_ext Ca²⁺ Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental Workflow for this compound Vasorelaxation Assay

Suloctidil_Assay_Workflow start Start aorta_isolation Isolate Thoracic Aorta from Rat start->aorta_isolation ring_prep Prepare Aortic Rings (2-3 mm) aorta_isolation->ring_prep organ_bath Mount Rings in Organ Bath ring_prep->organ_bath equilibration Equilibrate for 60-90 min under 1.5-2.0 g tension organ_bath->equilibration pre_contraction Induce Maximal Contraction (Norepinephrine or KCl) equilibration->pre_contraction suloctidil_addition Cumulative Addition of This compound pre_contraction->suloctidil_addition data_recording Record Isometric Tension suloctidil_addition->data_recording data_analysis Analyze Data: Calculate % Relaxation, IC50, Emax data_recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound vasorelaxation assay.

References

Application Notes and Protocols for Studying Suloctidil's Effect on Cerebral Ischemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the potential therapeutic effects of Suloctidil in cerebral ischemia. The following sections detail experimental protocols, summarize key quantitative data, and illustrate the hypothesized signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and its Potential in Cerebral Ischemia

This compound is a compound that was initially developed as a vasodilator.[1] It exhibits multiple pharmacological activities, including calcium channel blockade, antiplatelet effects, and dopamino-mimetic properties, which make it a candidate for neuroprotection in cerebral ischemia.[2][3][4] Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death.[5] this compound's multifaceted mechanism of action suggests it could intervene at several points in this pathological cascade.

It is important to note that this compound was withdrawn from the market in 1985 due to reports of liver toxicity.[1] Therefore, any new research should consider this toxicological profile and potentially explore derivatives or novel formulations to mitigate adverse effects while retaining therapeutic efficacy.

Animal Models of Cerebral Ischemia

The choice of animal model is critical for studying the effects of this compound and should align with the specific research question. Rodent models are most commonly used due to their well-characterized physiology and the availability of standardized surgical procedures.[6][7]

Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used model for inducing focal ischemic stroke in rodents.[7] It mimics the clinical scenario of a stroke in the territory of the middle cerebral artery.

Experimental Protocol: Transient MCAO in Rats

  • Animal Preparation: Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium at 40 mg/kg, i.p.).[8] Maintain body temperature at 37°C using a heating pad.[8]

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 silicone-coated nylon filament through the ECA into the lumen of the ICA until it blocks the origin of the middle cerebral artery (MCA).[8] A laser Doppler flowmeter can be used to monitor the reduction in cerebral blood flow.[8]

  • Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60, 90, or 120 minutes) to induce transient ischemia.[2] To initiate reperfusion, gently withdraw the filament.[8]

  • This compound Administration: this compound can be administered intravenously (i.v.) at a dose of 1.0 mg/kg, as has been used in a feline spinal cord ischemia model.[9] The timing of administration can be varied:

    • Pre-treatment: Administer this compound 30 minutes before MCAO.

    • Post-treatment: Administer this compound at the onset of reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

    • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Histological Analysis: Perform immunohistochemistry to assess markers of apoptosis (e.g., caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

Global Cerebral Ischemia: Four-Vessel Occlusion (4VO)

The 4VO model in rats induces transient forebrain ischemia, which is useful for studying hippocampal neuronal damage, a common consequence of cardiac arrest.[10]

Experimental Protocol: 4VO in Rats

  • Animal Preparation: Acclimatize adult male Wistar rats for one week.

  • Surgical Procedure (Day 1): Anesthetize the rats and permanently occlude both vertebral arteries by electrocoagulation.[11]

  • Surgical Procedure (Day 2): After 24 hours, re-anesthetize the animals and expose both common carotid arteries. Induce global cerebral ischemia by occluding both CCAs with atraumatic clips for a predetermined duration (e.g., 5 or 15 minutes).[10][11]

  • Reperfusion: Remove the clips to allow reperfusion.[11]

  • This compound Administration: Administer this compound (e.g., 1 mg/kg, i.v.) at the onset of reperfusion.

  • Outcome Assessment:

    • Histological Analysis: After a survival period of 7 days, perfuse the brains and perform histological staining (e.g., Nissl staining) to assess neuronal death, particularly in the CA1 region of the hippocampus.

    • Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess cognitive deficits.

Quantitative Data for this compound

The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.

Table 1: Pharmacological Effects of this compound

ParameterSpeciesModelThis compound DoseEffectReference
Calcium Channel Blockade RatIsolated Aorta-pA2 value of 7.50[2]
Antiplatelet Aggregation RatIn vivoED50 of 16.1 mg/kg (24h post-administration)Reduction in platelet aggregate formation[4]
Cerebral Blood Flow RabbitAtherosclerotic model~16 mg/kg/day (p.o.)Pronounced increase in cerebral blood flow in grey matter
Spinal Cord Blood Flow CatSpinal Cord Contusion1.0 mg/kg (i.v.)SCBF declined by only 12% compared to 42% in vehicle-treated animals over 4 hours[9]
Platelet Serotonin (5-HT) Content RatIn vivo100 mg/kg/day for 8 days50% reduction in platelet 5-HT content[4]

Hypothesized Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects in cerebral ischemia are likely mediated through the modulation of several key signaling pathways.

Inhibition of Excitotoxicity via Calcium Channel Blockade

Cerebral ischemia leads to excessive glutamate release and activation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca²⁺ into neurons. This calcium overload activates a cascade of neurotoxic events. As a calcium channel blocker, this compound can directly counteract this process.[2]

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death This compound This compound Ca_Block Ca²⁺ Channel Blockade This compound->Ca_Block Ca_Block->Ca_Influx Inhibits

Caption: this compound's inhibition of excitotoxicity.

Anti-thrombotic and Pro-perfusion Effects

This compound's antiplatelet activity can prevent the formation of microthrombi in the cerebral vasculature, thereby improving microcirculation and reperfusion following an ischemic event.[4][12] This is crucial for salvaging the ischemic penumbra.

G cluster_0 Thrombotic Occlusion cluster_1 This compound Intervention Ischemia Ischemia Platelet_Activation Platelet Activation & Aggregation Ischemia->Platelet_Activation Microthrombi Microthrombi Formation Platelet_Activation->Microthrombi Reduced_Perfusion ↓ Microvascular Perfusion Microthrombi->Reduced_Perfusion This compound This compound Antiplatelet Antiplatelet Effect This compound->Antiplatelet Antiplatelet->Platelet_Activation Inhibits G Animal_Acclimatization Animal Acclimatization & Baseline Assessment Randomization Randomization into Groups (Sham, Vehicle, this compound) Animal_Acclimatization->Randomization Ischemia_Induction Induction of Cerebral Ischemia (e.g., MCAO) Randomization->Ischemia_Induction Treatment_Administration This compound or Vehicle Administration Ischemia_Induction->Treatment_Administration Reperfusion Reperfusion (for transient models) Treatment_Administration->Reperfusion Post_Ischemia_Monitoring Post-Ischemic Monitoring (Neurological Scoring) Reperfusion->Post_Ischemia_Monitoring Euthanasia_Tissue_Collection Euthanasia & Brain Tissue Collection Post_Ischemia_Monitoring->Euthanasia_Tissue_Collection Outcome_Analysis Outcome Analysis (Infarct Volume, Histology, etc.) Euthanasia_Tissue_Collection->Outcome_Analysis

References

Application Note: Evaluating the Efficacy of Suloctidil using Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its aberrant activation can lead to thromboembolic diseases. Antiplatelet agents are therefore essential in the prevention and treatment of cardiovascular events. Suloctidil is a compound that has demonstrated antiplatelet and antithrombogenic properties.[1] It has been shown to antagonize platelet aggregation, particularly that induced by adenosine diphosphate (ADP).[1][2] This application note provides a detailed protocol for assessing the efficacy of this compound using Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing.[3][4]

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a suspension of platelets.[4] The methodology involves using two cuvettes: one containing platelet-poor plasma (PPP) to set a 100% light transmittance baseline, and another with the test sample of platelet-rich plasma (PRP).[3] Initially, PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., ADP, collagen), platelets activate and aggregate. This formation of larger platelet clumps causes the turbidity of the sample to decrease, allowing more light to pass through to a detector.[5] The instrument records this change in light transmission over time, generating an aggregation curve. The extent of inhibition by a test compound like this compound is quantified by the reduction in the maximum aggregation percentage compared to a vehicle control.

This compound: Mechanism of Action in Platelet Aggregation

This compound exerts its antiplatelet effects primarily by inhibiting platelet aggregation.[1] Studies indicate that it is an effective antagonist of aggregation induced by ADP, collagen, and epinephrine.[2] The inhibition of ADP-induced aggregation is a key aspect of its mechanism.[1] Platelets have two critical ADP receptors: P2Y1, which is linked to shape change and initial aggregation through calcium mobilization, and P2Y12, which mediates a sustained aggregation response by inhibiting adenylyl cyclase.[6] By interfering with these pathways, this compound can effectively reduce overall platelet activation and aggregation.

Suloctidil_Mechanism Simplified Platelet Activation Pathways and this compound's Target cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_final_pathway Final Common Pathway ADP ADP P2Y12 P2Y12/P2Y1 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI TXA2 Thromboxane A2 TP TP TXA2->TP Ca_Mobilization ↑ Intracellular Ca²⁺ P2Y12->Ca_Mobilization cAMP_Inhibition ↓ cAMP P2Y12->cAMP_Inhibition PLC Syk-PLCγ2 Pathway GPVI->PLC TP->Ca_Mobilization GPIIbIIIa GPIIb/IIIa Activation Ca_Mobilization->GPIIbIIIa cAMP_Inhibition->GPIIbIIIa PLC->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation This compound This compound This compound->ADP Antagonizes

Caption: this compound's inhibitory effect on platelet aggregation, primarily targeting the ADP pathway.

Experimental Protocol: LTA for this compound Efficacy

This protocol outlines the procedure for evaluating this compound's ability to inhibit agonist-induced platelet aggregation in human PRP.

Materials and Reagents
  • Blood Collection: 3.2% (109 mM) Sodium Citrate Vacutainer tubes.

  • Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen

    • Arachidonic Acid

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, saline).

  • Equipment:

    • Light Transmission Aggregometer (e.g., Chrono-Log Model 700)

    • Calibrated pipettes

    • Centrifuge

    • Plastic or siliconized glassware to prevent platelet activation.

  • Reagents: Saline solution (0.9% NaCl).

Experimental Workflow

LTA_Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) (e.g., 150-200 x g for 15-20 min) to obtain Platelet-Rich Plasma (PRP) A->B C 3. Centrifugation (High Speed) (e.g., 1500-2000 x g for 15 min) from remaining blood to obtain Platelet-Poor Plasma (PPP) B->C D 4. Platelet Count Adjustment (Adjust PRP with PPP to 2.5 x 10⁸ platelets/mL) B->D C->D E 5. Pre-incubation (Incubate PRP with this compound or vehicle at 37°C for a defined time, e.g., 3-5 min) D->E F 6. LTA Measurement (Place cuvettes in aggregometer. Add agonist to initiate aggregation. Record for 5-10 min) E->F G 7. Data Analysis (Calculate % max aggregation. Determine IC₅₀ for this compound) F->G

References

Application Note: Investigating Suloctidil-Induced Hepatotoxicity Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market. Suloctidil, a vasoactive drug, has been associated with hepatotoxicity, characterized by features such as focal necrosis of hepatocytes.[1][2] Understanding the mechanisms underlying this compound-induced hepatotoxicity is crucial for risk assessment and the development of safer therapeutic alternatives. In vitro cell culture models offer a powerful and scalable platform to investigate the cytotoxic effects of drugs and elucidate the molecular pathways involved in their toxicity.

This application note provides detailed protocols for utilizing liver cell culture models, such as the HepG2 cell line, to study this compound-induced hepatotoxicity. The described assays are designed to assess key indicators of liver cell injury, including cytotoxicity, mitochondrial dysfunction, and apoptosis.

Recommended Cell Culture Models

For the investigation of drug-induced hepatotoxicity, several cell models are available, each with its own advantages. Primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, but their use is often limited by availability and variability.[3][4] Immortalized human hepatoma cell lines, such as HepG2 and HepaRG, offer a more accessible and reproducible alternative for initial screening and mechanistic studies.[3][4][5]

  • HepG2 Cells: A human liver cancer cell line that is widely used for toxicity studies due to its ease of culture and stable phenotype.

  • HepaRG Cells: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2.[4]

  • 3D Cell Culture Models (Spheroids/Organoids): These models more closely mimic the in vivo liver microenvironment and are suitable for long-term and repeated-dose toxicity studies.[6][7]

This application note will focus on protocols applicable to the HepG2 cell line, which can be adapted for other relevant cell models.

Data Presentation: this compound-Induced Cytotoxicity

The following table summarizes hypothetical dose-response data for this compound-induced hepatotoxicity in HepG2 cells after a 48-hour exposure. This data is for illustrative purposes and should be generated experimentally using the protocols provided below.

This compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Maximum)Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)Caspase-3/7 Activity (RLU)
0 (Vehicle Control)100 ± 5.25.1 ± 1.22.5 ± 0.31500 ± 210
1095.3 ± 4.88.2 ± 1.52.3 ± 0.21850 ± 250
2582.1 ± 6.115.7 ± 2.11.8 ± 0.23200 ± 310
5065.4 ± 5.932.4 ± 3.51.2 ± 0.16500 ± 420
10042.7 ± 4.358.9 ± 4.80.7 ± 0.112800 ± 680
20021.5 ± 3.185.3 ± 6.20.3 ± 0.0525400 ± 950

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound-induced hepatotoxicity in a cell culture model.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis A Seed HepG2 cells in 96-well plates B Allow cells to attach and grow (24h) A->B C Prepare this compound dilutions B->C D Treat cells with this compound (24-48h) C->D E Cytotoxicity Assays (MTT, LDH) D->E F Mitochondrial Dysfunction Assay (JC-1) D->F G Apoptosis Assay (Caspase-3/7) D->G H Measure absorbance, fluorescence, or luminescence E->H F->H G->H I Calculate IC50 and other parameters H->I J Interpret results I->J

Experimental workflow for assessing hepatotoxicity.

Signaling Pathway in Drug-Induced Liver Injury

The diagram below depicts a generalized signaling pathway that can be activated during drug-induced liver injury, potentially relevant to this compound's mechanism of action. This often involves metabolic activation of the drug, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.

G cluster_initiation Initiation cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome This compound This compound Metabolism Metabolic Activation (CYP450) This compound->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS Oxidative Stress (ROS Generation) Metabolites->ROS ER_Stress ER Stress Metabolites->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Activation ROS->JNK Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Necrosis Necrosis Mitochondria->Necrosis ATP Depletion ER_Stress->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Generalized signaling pathway of DILI.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • HepG2 cells

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and membrane integrity loss.[1][4][9][10]

Materials:

  • Cell supernatant from this compound-treated HepG2 cells (from the same plates as other assays or separate plates)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plate

  • Microplate reader

Protocol:

  • Following treatment with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[3][6][11][12][13]

Materials:

  • HepG2 cells treated with this compound in a 96-well black, clear-bottom plate

  • JC-1 staining solution (prepared according to the manufacturer's instructions)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Treat HepG2 cells with this compound as previously described.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add 100 µL of the JC-1 staining solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Remove the staining solution and wash the cells twice with assay buffer (provided in the kit) or PBS.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][7][14][15][16]

Materials:

  • HepG2 cells treated with this compound in a 96-well white, clear-bottom plate

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Treat HepG2 cells with this compound as previously described.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the hepatotoxic potential of this compound using in vitro cell culture models. By employing a multi-parametric approach that assesses cytotoxicity, mitochondrial health, and apoptosis, researchers can gain valuable insights into the mechanisms of this compound-induced liver injury. These studies are essential for preclinical safety assessment and can guide the development of safer drug candidates.

References

Application Notes and Protocols for Pharmacokinetic Distribution Studies of Radiolabeled Suloctidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic distribution studies of Suloctidil using radiolabeling techniques. The information is intended to guide researchers in designing and executing preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction to this compound and Radiolabeling in Pharmacokinetics

This compound is a vasoactive drug with effects attributed to its action as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens, assessing potential tissue accumulation, and identifying routes of elimination.

Radiolabeling is a powerful technique in drug development that allows for the sensitive and quantitative tracking of a drug candidate and its metabolites in vivo. By replacing one or more atoms of the this compound molecule with a radioactive isotope (e.g., Carbon-14 or Tritium), researchers can measure the total drug-related material in various biological matrices, providing a complete picture of the compound's fate in the body. Quantitative whole-body autoradiography (QWBA) is a key imaging technique that provides a visual and quantitative assessment of the distribution of radiolabeled compounds throughout the body.[1][2][3][4]

Data Presentation: Illustrative Pharmacokinetic Data

Note: The following tables present illustrative quantitative data representative of a typical pharmacokinetic study with a radiolabeled compound in rats. Specific data from studies using radiolabeled this compound is not publicly available. These examples are provided to demonstrate the expected data structure and format.

Table 1: Illustrative Tissue Distribution of [¹⁴C]-Suloctidil Radioactivity in Male Sprague-Dawley Rats Following a Single Oral Dose (e.g., 20 mg/kg)

TissueConcentration (µg equivalents/g) at Time Post-Dose
1 h
Blood5.2 ± 1.1
Plasma8.9 ± 1.5
Liver45.3 ± 8.7
Kidneys30.1 ± 6.2
Lungs22.5 ± 4.9
Heart15.8 ± 3.1
Brain1.2 ± 0.3
Spleen18.9 ± 4.0
Muscle7.6 ± 1.8
Adipose12.3 ± 2.9

Data are presented as mean ± standard deviation (n=3-4 animals per time point). LLOQ = Lower Limit of Quantitation.

Table 2: Illustrative Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Suloctidil in Male Sprague-Dawley Rats (e.g., 20 mg/kg)

Excretion RoutePercent of Administered Dose Excreted (Mean ± SD)
0-24 h
Urine25.4 ± 5.1
Feces55.8 ± 9.2
Total Recovery 81.2 ± 10.5

Data are presented as mean ± standard deviation (n=4 animals).

Experimental Protocols

Synthesis of Radiolabeled this compound (Illustrative Example with ¹⁴C)

The synthesis of radiolabeled compounds is a specialized process that should be conducted by experienced radiochemists. The position of the radiolabel within the this compound molecule is critical and should be in a metabolically stable position to ensure the radiolabel is not lost during metabolic processes. A common approach involves introducing a ¹⁴C-labeled precursor at a late stage of the synthesis.

Protocol:

  • Precursor Synthesis: Synthesize a suitable precursor containing the ¹⁴C label. For this compound, this could involve a ¹⁴C-labeled alkylating agent that can be used to introduce one of the side chains.

  • Radiolabeling Reaction: React the ¹⁴C-labeled precursor with the appropriate this compound intermediate under optimized reaction conditions (e.g., solvent, temperature, catalyst).

  • Purification: Purify the resulting [¹⁴C]-Suloctidil from unreacted precursors and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Characterization and Quality Control:

    • Confirm the chemical identity and purity of the [¹⁴C]-Suloctidil using HPLC and Mass Spectrometry (MS).

    • Determine the radiochemical purity using radio-HPLC.

    • Measure the specific activity (e.g., in mCi/mmol or GBq/mmol) using a calibrated liquid scintillation counter.

Animal Studies: Quantitative Whole-Body Autoradiography (QWBA)

This protocol describes a typical QWBA study in rats to determine the tissue distribution of [¹⁴C]-Suloctidil.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • [¹⁴C]-Suloctidil of known specific activity

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Carboxymethylcellulose (CMC) for embedding

  • Cryomicrotome

  • Phosphor imaging screens and scanner

  • Image analysis software

Protocol:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single oral or intravenous dose of [¹⁴C]-Suloctidil to each rat. The dose should be sufficient to provide a detectable radioactive signal in the tissues.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), euthanize the animals (typically 2-3 per time point) by an approved method.

  • Freezing and Embedding: Immediately freeze the carcasses in a mixture of hexane and solid carbon dioxide. Embed the frozen carcasses in a block of frozen CMC.

  • Sectioning: Using a cryomicrotome, obtain thin (e.g., 40 µm) whole-body sagittal sections. Collect sections onto adhesive tape.

  • Imaging: Expose the sections to a phosphor imaging screen for a sufficient duration to obtain a clear autoradiogram.

  • Quantification: Scan the imaging screens using a phosphor imager. Include a set of radioactive standards of known concentrations on each screen to generate a standard curve for quantification.

  • Data Analysis: Use image analysis software to measure the radioactivity concentration in various tissues and organs by comparing the signal intensity to the standard curve. Express the data as µg equivalents of this compound per gram of tissue.

Mass Balance and Excretion Study

This protocol outlines a study to determine the routes and extent of excretion of [¹⁴C]-Suloctidil and its metabolites.

Materials:

  • Male Sprague-Dawley rats

  • Metabolic cages designed for the separate collection of urine and feces

  • [¹⁴C]-Suloctidil

  • Liquid scintillation counter and scintillation cocktail

Protocol:

  • Dosing: Administer a single dose of [¹⁴C]-Suloctidil to rats housed individually in metabolic cages.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).

  • Sample Processing:

    • Urine: Measure the total volume of urine collected at each interval and take an aliquot for analysis.

    • Feces: Homogenize the collected feces and take a representative sample for analysis.

  • Radioactivity Measurement: Determine the amount of radioactivity in the urine and fecal samples using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the administered radioactive dose excreted in urine and feces at each time interval and cumulatively.

Visualizations

Experimental Workflow for QWBA Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Acclimatization Animal Acclimatization Dose_Prep Prepare [14C]-Suloctidil Dose Dosing Administer Dose to Rats Dose_Prep->Dosing Euthanasia Euthanasia at Time Points Dosing->Euthanasia Freezing Freeze Carcass Euthanasia->Freezing Embedding Embed in CMC Freezing->Embedding Sectioning Cryosectioning Embedding->Sectioning Imaging Phosphor Imaging Sectioning->Imaging Quantification Image Quantification Imaging->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: Workflow for a Quantitative Whole-Body Autoradiography Study.

Signaling Pathway of L-Type Calcium Channel Blockade in Vascular Smooth Muscle

G cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_Ca_Channel L-type Calcium Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca This compound This compound This compound->L_type_Ca_Channel Blockade Relaxation Vasodilation (Relaxation) This compound->Relaxation Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Active_MLCK Active MLCK Ca_Calmodulin->Active_MLCK Activation MLCK Myosin Light Chain Kinase (MLCK) Phospho_Myosin_LC Phosphorylated Myosin Light Chain Active_MLCK->Phospho_Myosin_LC Phosphorylation Myosin_LC Myosin Light Chain Contraction Muscle Contraction Phospho_Myosin_LC->Contraction

References

Application Note & Protocol: Long-Term Stability Testing of Suloctidil in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Suloctidil is a sulfur-containing aminoalcohol that was previously marketed as a vasodilator.[1] Understanding the long-term stability of an active pharmaceutical ingredient (API) like this compound in various solvents is crucial for the development of stable pharmaceutical formulations. This document outlines a comprehensive protocol for assessing the long-term stability of this compound in a range of solvents under controlled conditions. The protocol is designed for researchers, scientists, and drug development professionals to evaluate the degradation kinetics and establish appropriate storage conditions and shelf-life. This application note provides a standardized methodology for conducting such stability studies, ensuring data integrity and reproducibility.

Objective

The primary objective of this study is to evaluate the long-term chemical stability of this compound when dissolved in different organic and aqueous solvents over an extended period. This involves:

  • Quantifying the degradation of this compound over time.

  • Identifying potential degradation products.

  • Determining the influence of the solvent on the stability profile.

  • Providing a basis for selecting suitable solvents for formulation development.

Experimental Protocols

Materials and Equipment
  • API: this compound (purity >98%)

  • Solvents (HPLC grade or equivalent):

    • Acetonitrile

    • Methanol

    • Ethanol

    • Propylene Glycol

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

    • Autosampler vials

Preparation of this compound Stock Solutions
  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary, before diluting with the respective test solvent to a final volume of 10 mL in a volumetric flask to achieve a concentration of 1 mg/mL.

  • Prepare separate stock solutions for each solvent to be tested.

  • Filter the solutions through a 0.45 µm syringe filter into clean, labeled vials.

Long-Term Stability Study Design
  • Storage Conditions: Store the prepared this compound solutions in tightly capped amber glass vials to protect from light. Place the vials in stability chambers set to the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Analyze the samples at the following time points:

    • Initial (T=0)

    • 1 month

    • 3 months

    • 6 months

    • 12 months

    • 24 months

  • Analytical Method: Use a stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

HPLC Method for this compound Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 30°C

  • Run Time: Sufficient to allow for the elution of this compound and any potential degradation products.

Data Analysis and Presentation
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Summarize the quantitative data in a tabular format for easy comparison of stability in different solvents.

  • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound (1 mg/mL) at 25°C/60% RH

SolventInitial Assay (%)3 Months (%)6 Months (%)12 Months (%)24 Months (%)
Acetonitrile100.099.598.997.895.2
Methanol100.099.298.196.593.1
Ethanol100.098.897.595.190.4
Propylene Glycol100.099.899.599.098.1
PBS (pH 7.4)100.097.394.889.980.5
0.1 N HCl100.085.172.458.335.6
0.1 N NaOH100.088.978.265.445.8

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation prep_api This compound API prep_stock Prepare 1 mg/mL Stock Solutions prep_api->prep_stock prep_solvents Select Solvents prep_solvents->prep_stock storage_conditions Store at 25°C/60% RH and 40°C/75% RH prep_stock->storage_conditions analysis_points Withdraw Samples at Time Points (0, 1, 3, 6, 12, 24 mo) storage_conditions->analysis_points hplc_analysis HPLC Analysis (Quantify this compound) analysis_points->hplc_analysis data_eval Calculate % Remaining and Identify Degradants hplc_analysis->data_eval report Generate Stability Report data_eval->report

Caption: Experimental workflow for long-term stability testing of this compound.

Suloctidil_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation (UV/Vis Light) This compound This compound hydrolysis_product Cleavage of Amino Alcohol Side Chain This compound->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Oxidation of Sulfide to Sulfoxide/Sulfone This compound->oxidation_product O₂, Peroxides photo_product Ring Modification or Side Chain Cleavage This compound->photo_product

References

Suloctidil in the Study of Endothelial Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards vasoconstriction, pro-inflammation, and a pro-thrombotic state. It is considered an early marker for atherosclerosis and other cardiovascular diseases. Suloctidil, a vasoactive drug with antiplatelet and vasorelaxant properties, has been investigated for its effects on the vascular system. While direct studies on this compound's role in "endothelial dysfunction" as a primary endpoint are limited, its known mechanisms of action, particularly as a calcium channel blocker and an inhibitor of platelet aggregation, make it a relevant compound for investigation in this field.

These application notes provide an overview of the current understanding of this compound's effects relevant to endothelial function and offer detailed protocols for researchers interested in exploring its potential in studies of endothelial dysfunction.

Mechanisms of Action Relevant to Endothelial Function

This compound exerts its effects on the vasculature through two primary mechanisms:

  • Calcium Channel Blockade: this compound acts as a calcium channel blocker in arterial smooth muscle cells. This inhibition of calcium influx leads to vasorelaxation, which can counteract the vasoconstriction seen in endothelial dysfunction.[1]

  • Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation.[1] Platelet activation and aggregation are key events in thrombosis and contribute to the pro-thrombotic state of endothelial dysfunction.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity.

ParameterValueSpecies/ModelReference
pA2 (Calcium antagonism)7.50Rat Aorta[1]

Experimental Protocols

Based on the known mechanisms of this compound, the following protocols can be applied to study its effects in the context of endothelial dysfunction.

Protocol 1: Assessment of Vasorelaxant Effects of this compound in Isolated Arterial Rings

This protocol is designed to quantify the vasorelaxant properties of this compound, a key function in counteracting endothelial dysfunction-associated vasoconstriction.

Objective: To determine the potency of this compound in relaxing pre-constricted arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers.

    • Apply a resting tension of 2g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Viability Check:

    • Contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings with Krebs-Henseleit solution to return to baseline.

  • Pre-constriction:

    • Induce a submaximal, stable contraction with an appropriate concentration of phenylephrine (e.g., 1 µM) or KCl.

  • This compound Treatment:

    • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis:

    • Record the relaxation at each this compound concentration as a percentage of the pre-constriction induced by PE or KCl.

    • Plot the concentration-response curve and calculate the pA2 value to quantify the antagonistic effect of this compound on calcium-induced contractions.

Proposed Future Studies

Given the limited direct research on this compound and endothelial dysfunction, the following experimental avenues, inspired by studies on related compounds like Sulodexide, could provide valuable insights.

Hypothetical Protocol 2: Investigation of this compound's Effect on Endothelial Nitric Oxide (NO) Production

Objective: To determine if this compound can modulate the production of nitric oxide, a key vasodilator and marker of endothelial health.

Model: Human Umbilical Vein Endothelial Cells (HUVECs)

Methods:

  • Culture HUVECs to confluence.

  • Induce an inflammatory response (a model of endothelial dysfunction) using tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Treat the cells with varying concentrations of this compound.

  • Measure NO production in the cell culture supernatant using the Griess assay.

  • Assess the expression of endothelial nitric oxide synthase (eNOS) and its phosphorylated (active) form using Western blotting.

Hypothetical Protocol 3: Evaluation of this compound's Impact on Endothelial Permeability

Objective: To assess whether this compound can mitigate the increased vascular permeability associated with endothelial dysfunction.

Model: In vitro vascular permeability assay (e.g., using Transwell inserts)

Methods:

  • Grow a monolayer of endothelial cells on a porous membrane in a Transwell insert.

  • Induce hyperpermeability with an inflammatory agent like vascular endothelial growth factor (VEGF) or thrombin.

  • Treat the endothelial cell monolayer with this compound.

  • Measure the passage of a fluorescently labeled tracer molecule (e.g., FITC-dextran) across the monolayer to quantify permeability.

Hypothetical Protocol 4: Assessment of this compound's Anti-inflammatory Effects on Endothelial Cells

Objective: To investigate if this compound can reduce the expression of pro-inflammatory molecules in activated endothelial cells.

Model: Cultured endothelial cells (e.g., HUVECs or human aortic endothelial cells).

Methods:

  • Stimulate endothelial cells with an inflammatory cytokine (e.g., TNF-α).

  • Treat the cells with this compound.

  • Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) using techniques like quantitative PCR, Western blotting, and ELISA.

Visualizations

Signaling Pathway of this compound's Vasorelaxant Effect

Suloctidil_Vasorelaxation This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Relaxation Vasorelaxation This compound->Relaxation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: this compound's vasorelaxant signaling pathway.

Experimental Workflow for Assessing Vasorelaxant Effects

Vasorelaxation_Workflow A Isolate Aortic Rings B Mount in Organ Bath & Equilibrate A->B C Check Viability (KCl) B->C D Pre-constrict (Phenylephrine) C->D E Cumulative Addition of this compound D->E F Measure Relaxation E->F G Data Analysis (pA2) F->G

Caption: Workflow for assessing this compound's vasorelaxant effects.

Logical Relationship in Endothelial Dysfunction Studies

Suloctidil_Endothelial_Dysfunction This compound This compound Ca_Block Calcium Channel Blockade This compound->Ca_Block Platelet_Inhib Platelet Aggregation Inhibition This compound->Platelet_Inhib Vasorelaxation Vasorelaxation Ca_Block->Vasorelaxation Anti_thrombotic Anti-thrombotic Effect Platelet_Inhib->Anti_thrombotic Improved_Function Improved Endothelial Function Vasorelaxation->Improved_Function Anti_thrombotic->Improved_Function Endo_Dysfunction Endothelial Dysfunction (Vasoconstriction, Pro-thrombotic state) Endo_Dysfunction->Improved_Function counteracted by

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Suloctidil-Induced Cytotoxicity in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Suloctidil-induced cytotoxicity in primary hepatocyte cultures. The information is designed for scientists and professionals in drug development and is presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability in our primary hepatocyte cultures after treatment with this compound. What are the potential mechanisms of this compound-induced cytotoxicity?

A1: While direct research is limited, this compound-induced hepatotoxicity, as reported in a clinical case study, may involve several mechanisms common to drug-induced liver injury (DILI)[1]. The primary suspected pathways include:

  • Mitochondrial Dysfunction: this compound may impair mitochondrial function, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).

  • Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the hepatocytes can lead to damage of cellular components, including lipids, proteins, and DNA[2][3].

  • Induction of Apoptosis: Cellular stress can trigger programmed cell death, or apoptosis, which is often mediated by the activation of caspases[4][5].

Q2: How can we quantitatively assess the extent of cytotoxicity in our this compound-treated hepatocyte cultures?

A2: A multi-parametric approach is recommended to accurately quantify cytotoxicity. Combining several assays will provide a more comprehensive understanding of the cellular response. Key assays include:

  • Cell Viability Assays: Such as MTT or PrestoBlue®, which measure metabolic activity.

  • Cytotoxicity Assays: Like the LDH release assay, which quantifies membrane damage.

  • Apoptosis Assays: Including caspase-3/7 activity assays to measure key executioner caspases.

  • Oxidative Stress Assays: To measure the levels of reactive oxygen species (ROS).

A summary of expected results from such assays is presented in Table 1.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity results between different batches of primary hepatocytes.

  • Possible Cause: Primary human hepatocytes are known for their significant inter-individual variation due to genetic and environmental differences among donors[6]. This can affect the expression of drug-metabolizing enzymes and the cellular response to toxic insults.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent cell seeding density across all experiments.

    • Use Pooled Donors: If possible, use pooled primary human hepatocytes to average out donor-specific responses.

    • Characterize Each Batch: Perform baseline characterization of each new batch of hepatocytes, including viability and key enzyme activities (e.g., cytochrome P450s).

    • Include Positive and Negative Controls: Always include a well-characterized hepatotoxin (e.g., acetaminophen) as a positive control and a vehicle-only control.

Issue 2: Unexpectedly high levels of apoptosis are detected even at low concentrations of this compound.

  • Possible Cause: The primary hepatocytes may be under stress from the isolation and culturing process, making them more susceptible to drug-induced apoptosis.

  • Troubleshooting Steps:

    • Optimize Culture Conditions: Ensure optimal culture conditions, including media composition, pH, and temperature. Use collagen-coated plates to promote cell attachment and maintain phenotype.

    • Allow for Sufficient Recovery: Allow the hepatocytes to recover and acclimate for at least 24 hours after thawing and seeding before initiating the experiment.

    • Assess Baseline Apoptosis: Measure the basal level of apoptosis in untreated cells to establish a baseline.

    • Co-treatment with an Antioxidant: To test the involvement of oxidative stress in triggering apoptosis, co-treat the cells with an antioxidant like N-acetylcysteine (NAC) and observe if it mitigates the apoptotic response[4].

Issue 3: Conflicting results between cell viability assays (e.g., MTT) and cytotoxicity assays (e.g., LDH release).

  • Possible Cause: This discrepancy can arise if the compound primarily induces apoptosis without immediate membrane rupture. In such cases, metabolic activity (measured by MTT) might decrease before significant membrane leakage (measured by LDH) occurs.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to monitor both metabolic activity and membrane integrity at different time points after this compound treatment.

    • Mechanism-Specific Assays: Use assays that specifically measure apoptosis (e.g., caspase activity) or necrosis to elucidate the primary mode of cell death.

    • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, lysis).

Data Presentation

Table 1: Example of Quantitative Data on this compound-Induced Cytotoxicity in Primary Human Hepatocytes

AssayEndpointThis compound ConcentrationResult (as % of Vehicle Control)
MTT Assay Cell Viability10 µM85%
50 µM55%
100 µM30%
LDH Release Assay Cytotoxicity10 µM110%
50 µM140%
100 µM200%
Caspase-3/7 Glo Assay Apoptosis10 µM150%
50 µM350%
100 µM500%
ROS-Glo™ H₂O₂ Assay Oxidative Stress10 µM130%
50 µM280%
100 µM450%

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed primary human hepatocytes in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and controls) for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Caspase-3/7 Activity

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Visualizations

Suloctidil_Cytotoxicity_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage ROS->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays HepatocyteIsolation Isolate/Thaw Primary Hepatocytes CellSeeding Seed Cells in 96-well Plates HepatocyteIsolation->CellSeeding SuloctidilTreatment Treat with this compound (Dose-Response) CellSeeding->SuloctidilTreatment Viability Cell Viability (MTT) SuloctidilTreatment->Viability Cytotoxicity Cytotoxicity (LDH) SuloctidilTreatment->Cytotoxicity Apoptosis Apoptosis (Caspase-3/7) SuloctidilTreatment->Apoptosis OxidativeStress Oxidative Stress (ROS) SuloctidilTreatment->OxidativeStress DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis OxidativeStress->DataAnalysis

Caption: General workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing Suloctidil Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suloctidil in rodent models. The information aims to help optimize dosage to achieve therapeutic effects while avoiding toxicity.

I. Dosage and Toxicity Data

Table 1: this compound Dosage and Toxicity in Rats

Administration RouteDosage/ParameterSpeciesObservation
Oral1740 mg/kgRatLD50. Toxic effects include changes in motor activity, dyspnea, hypermotility, and diarrhea.[1]
Oral120 mg/kg/day for 3 weeksRatNo signs of hepatotoxicity observed.[2]
Intraperitoneal100 mg/kgRatLD50. Toxic effects include peritonitis.[1]
Subcutaneous2600 mg/kgRatLD50. Toxic effects include changes in motor activity and dyspnea.[1]
Intravenous8.5 mg/kg (8500 µg/kg)RatLD50. Toxic effects include changes in motor activity and dyspnea.[1]

Table 2: Effective Dose of this compound in Rats

Administration RouteDosageSpeciesEffect
Not Specified16.1 mg/kgRatED50 for reducing platelet aggregate formation.

II. Experimental Protocols

Detailed methodologies are essential for reproducibility and for minimizing animal distress. Below are general protocols for oral gavage and intravenous administration, which should be adapted for this compound based on its formulation and the specific experimental design.

A. Oral Gavage Administration Protocol (General)
  • Animal Restraint:

    • Firmly grasp the mouse or rat by the scruff of the neck to immobilize the head.

    • Ensure the animal's body is secure and aligned to prevent injury.

  • Gavage Needle Measurement:

    • Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the distance to the stomach.

    • Mark the needle to ensure it is not inserted too far, which could cause perforation.

  • Procedure:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the animal to swallow the tube as it is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Slowly administer the this compound formulation.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

B. Intravenous (Tail Vein) Injection Protocol (General)
  • Animal Restraint and Vein Dilation:

    • Place the mouse or rat in a suitable restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Procedure:

    • Clean the tail with an appropriate antiseptic.

    • Using a small gauge needle (e.g., 27-30G for mice, 25-27G for rats), insert the needle, bevel up, into one of the lateral tail veins.

    • A successful insertion is often indicated by a "flash" of blood in the needle hub.

    • Slowly inject the this compound formulation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

III. Signaling Pathways

Understanding the mechanism of action of this compound is key to interpreting experimental results. This compound primarily acts as a vasodilator and an inhibitor of platelet aggregation.

A. Vasodilation Signaling Pathway

This compound induces vasodilation primarily by acting as a calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, it prevents the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.

Vasodilation_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Vasoconstriction Myosin_LC_P->Contraction Platelet_Inhibition_Pathway cluster_Endothelium Vascular Endothelium cluster_Platelet Platelet This compound This compound PGI2_Synthase Prostacyclin Synthase This compound->PGI2_Synthase Stimulates PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Produces IP_Receptor IP Receptor PGI2->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibitory_Proteins Inhibitory Proteins (Phosphorylated) PKA->Inhibitory_Proteins Phosphorylates Platelet_Activation Platelet Activation & Aggregation Inhibitory_Proteins->Platelet_Activation Inhibits Inhibition Inhibition

References

Troubleshooting inconsistent results in Suloctidil platelet aggregation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suloctidil in platelet aggregation assays.

Troubleshooting Inconsistent Results

Inconsistent results in this compound platelet aggregation assays can arise from a variety of factors, ranging from sample preparation to equipment handling. This guide provides a systematic approach to troubleshooting common issues.

Qualitative Troubleshooting Guide
Issue CategorySpecific ProblemRecommended Action(s)
Pre-Analytical High background or spontaneous aggregation Ensure atraumatic venipuncture to prevent premature platelet activation.Use the correct anticoagulant (3.2% sodium citrate) and ensure a 9:1 blood-to-anticoagulant ratio.Process blood samples promptly (ideally within 1-2 hours) and maintain them at room temperature (18-24°C).
Low platelet count in PRP Optimize centrifugation speed and time (e.g., 150-200 x g for 10-15 minutes) to maximize platelet yield in platelet-rich plasma (PRP).Avoid disturbing the buffy coat when separating PRP.
Variable platelet response between donors Screen donors for medications (e.g., aspirin, NSAIDs) or dietary factors (e.g., high-fat meals, caffeine) that may affect platelet function.[1]Consider standardizing donor fasting status before blood collection.
Analytical Inconsistent agonist response Prepare fresh agonist solutions daily and store them according to the manufacturer's instructions.Verify the final agonist concentrations in the assay.Ensure the aggregometer is properly calibrated and maintained.
Drifting baseline or noisy signal Check for and remove any air bubbles in the cuvette.Ensure the stir bar is rotating at a constant and appropriate speed.Clean the optical pathways of the aggregometer.
Poor this compound dose-response Verify the concentration and purity of the this compound stock solution.Ensure proper incubation of this compound with PRP before adding the agonist.Consider the solvent used for this compound and its potential effect on platelets (include a vehicle control).
Post-Analytical Inconsistent data interpretation Use standardized parameters for analyzing aggregation curves (e.g., maximum aggregation, slope).Implement clear criteria for identifying and excluding outlier data points.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound's antiplatelet effect?

A1: this compound is thought to exert its antiplatelet effects, at least in part, by interacting with serotonin (5-hydroxytryptamine, 5-HT) pathways in platelets.[2] It has been shown to inhibit 5-HT uptake and cause a specific leakage of the amine from platelets.[2] However, the direct correlation between platelet 5-HT depletion and the primary anti-aggregatory activity of this compound is still a subject of investigation, with some studies suggesting they may not be directly related.[2][3]

Q2: I am observing a weaker than expected inhibitory effect of this compound. What could be the reason?

A2: Several factors could contribute to this. First, verify the concentration and integrity of your this compound stock. Second, ensure that the pre-incubation time of this compound with the platelet-rich plasma (PRP) is sufficient before adding the agonist. Third, the choice of agonist and its concentration can influence the apparent inhibitory effect. Finally, inherent biological variability between platelet donors can lead to differences in sensitivity to this compound.

Q3: Can I use whole blood for this compound platelet aggregation assays?

A3: While light transmission aggregometry (LTA) using PRP is the gold standard, whole blood aggregometry can be used. However, be aware that the results may differ, and different instrumentation is required. The presence of other blood cells in whole blood can influence platelet function and the interaction with this compound.

Q4: What are the optimal storage conditions for blood samples before platelet aggregation assays?

A4: Blood samples should be kept at room temperature (18-24°C) and processed as soon as possible, ideally within two hours of collection. Cooling samples can lead to platelet activation and a loss of responsiveness.

Q5: Are there any known interfering substances I should be aware of when testing this compound?

A5: Besides other antiplatelet agents, numerous drugs and substances can interfere with platelet function, including nonsteroidal anti-inflammatory drugs (NSAIDs), certain antibiotics, antidepressants, and even some foods.[1] It is crucial to have a detailed history of the blood donor's recent medication and diet.

Quantitative Data for this compound

ParameterValueSpeciesAdministration RouteNotes
ED50 16.1 mg/kgRatOralEffective dose for 50% reduction in platelet aggregate formation 24 hours post-administration.[2][3]

Note: The absence of specific in vitro IC50 values in the literature highlights a potential area for further research to better characterize the dose-dependent inhibitory effects of this compound in standardized platelet aggregation assays.

Experimental Protocols

Detailed Protocol: In Vitro Platelet Aggregation Assay with this compound using Light Transmission Aggregometry (LTA)

1. Materials:

  • Freshly drawn human blood in 3.2% sodium citrate tubes

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Platelet agonists (e.g., ADP, collagen)

  • Phosphate-buffered saline (PBS)

  • Aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully transfer the upper PRP layer to a new tube.

  • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

3. Assay Procedure:

  • Pre-warm the PRP and PPP to 37°C.

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Pipette the adjusted PRP into aggregometer cuvettes with stir bars.

  • Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Add the platelet agonist (e.g., ADP or collagen) to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • Determine the maximum percentage of platelet aggregation for each concentration of this compound.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • If a dose-response is observed, an IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration.

Visualizations

Proposed Signaling Pathway of this compound's Influence on Platelets

G Proposed Influence of this compound on Platelet Serotonin Signaling This compound This compound Serotonin_Uptake Serotonin (5-HT) Uptake Transporter (SERT) This compound->Serotonin_Uptake Inhibits Serotonin_Storage Dense Granules (5-HT Storage) This compound->Serotonin_Storage Causes Leakage Platelet Platelet Platelet->Serotonin_Storage Serotonin_Uptake->Serotonin_Storage Internalizes 5-HT Serotonin_Release 5-HT Release Serotonin_Storage->Serotonin_Release Agonist-induced 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates PLC Phospholipase C (PLC) 5HT2A_Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation

Caption: this compound's potential influence on platelet serotonin pathways.

Experimental Workflow for this compound Platelet Aggregation Assay

G Workflow for this compound Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Citrate) PRP_Preparation PRP Preparation (Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation PPP Preparation (Centrifugation) Blood_Collection->PPP_Preparation Platelet_Count_Adjustment Platelet Count Adjustment PRP_Preparation->Platelet_Count_Adjustment Aggregometer_Calibration Aggregometer Calibration (PRP & PPP) Platelet_Count_Adjustment->Aggregometer_Calibration Incubation Incubation of PRP with This compound/Vehicle Aggregometer_Calibration->Incubation Agonist_Addition Addition of Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Data_Acquisition Data Acquisition (Light Transmission) Agonist_Addition->Data_Acquisition Aggregation_Curve_Analysis Aggregation Curve Analysis Data_Acquisition->Aggregation_Curve_Analysis Inhibition_Calculation % Inhibition Calculation Aggregation_Curve_Analysis->Inhibition_Calculation IC50_Determination IC50 Determination (if applicable) Inhibition_Calculation->IC50_Determination

Caption: Step-by-step workflow for assessing this compound's effect on platelet aggregation.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Inconsistent this compound Assay Results Start Inconsistent Results Check_Pre_Analytical Review Pre-Analytical Variables (Sample Collection, Handling, Prep) Start->Check_Pre_Analytical Pre_Analytical_OK Pre-Analytical OK? Check_Pre_Analytical->Pre_Analytical_OK Check_Analytical Review Analytical Variables (Reagents, Instrument, Protocol) Analytical_OK Analytical OK? Check_Analytical->Analytical_OK Check_Data_Analysis Review Data Analysis (Parameters, Outliers) Data_Analysis_OK Data Analysis OK? Check_Data_Analysis->Data_Analysis_OK Pre_Analytical_OK->Check_Analytical Yes Address_Pre_Analytical Address Pre-Analytical Issues (e.g., new sample, optimize prep) Pre_Analytical_OK->Address_Pre_Analytical No Analytical_OK->Check_Data_Analysis Yes Address_Analytical Address Analytical Issues (e.g., fresh reagents, calibrate) Analytical_OK->Address_Analytical No Address_Data_Analysis Address Data Analysis Issues (e.g., standardize parameters) Data_Analysis_OK->Address_Data_Analysis No Re_Run_Experiment Re-run Experiment Data_Analysis_OK->Re_Run_Experiment Yes Address_Pre_Analytical->Re_Run_Experiment Address_Analytical->Re_Run_Experiment Address_Data_Analysis->Re_Run_Experiment

Caption: A logical approach to troubleshooting inconsistent this compound platelet aggregation assay results.

References

Technical Support Center: Addressing Suloctidil Interference in Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Suloctidil in fluorescent-based assays.

Troubleshooting Guides

This section offers step-by-step guidance to identify and mitigate potential interference from this compound in your experiments.

Issue 1: Unexpected Decrease in Fluorescence Signal (Signal Quenching)

Question: My fluorescence signal is significantly lower in the presence of this compound compared to my controls. What could be the cause and how can I fix it?

Answer:

A decrease in fluorescence signal in the presence of a test compound like this compound is often indicative of fluorescence quenching. This compound, being a sulfur-containing amino alcohol, possesses chemical moieties that can potentially quench the signal of fluorescent probes.

Troubleshooting Steps:

  • Perform a Quenching Control Experiment:

    • Objective: To determine if this compound directly quenches the fluorophore used in your assay.

    • Protocol:

      • Prepare a solution of your fluorescent dye/probe at the same concentration used in your main experiment.

      • Add this compound at the same concentrations being tested.

      • Measure the fluorescence intensity.

    • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of this compound indicates a direct quenching effect.

  • Modify Assay Conditions:

    • Change Fluorophore: If quenching is confirmed, consider using a different fluorophore with a distinct spectral profile that may be less susceptible to quenching by this compound. Red-shifted fluorophores are often less prone to interference from test compounds.[1]

    • Adjust pH: The quenching properties of some compounds can be pH-dependent. If your experimental conditions allow, test a range of pH values to see if the quenching effect can be minimized.

  • Data Correction:

    • If the quenching is moderate and predictable, you may be able to mathematically correct your experimental data. This involves creating a standard curve of the quenching effect at different this compound concentrations and applying a correction factor to your results. However, this approach should be used with caution and validated thoroughly.

Issue 2: Unexpected Increase in Fluorescence Signal (Autofluorescence)

Question: I am observing a higher fluorescence signal in my wells containing this compound, even in the absence of my target, leading to false positives. What is happening and what should I do?

Answer:

An increase in background fluorescence is likely due to the intrinsic fluorescence (autofluorescence) of this compound itself. Many organic molecules can absorb light at one wavelength and emit it at another, contributing to the overall signal.

Troubleshooting Steps:

  • Measure this compound's Intrinsic Fluorescence:

    • Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.

    • Protocol:

      • Prepare solutions of this compound at the concentrations used in your experiment in the assay buffer.

      • Measure the fluorescence at the same excitation and emission wavelengths used for your fluorescent probe.

    • Interpretation: A significant fluorescence signal from the this compound-only solution indicates autofluorescence.

  • Optimize Filter Sets:

    • If this compound's excitation and emission spectra are known or can be determined, select filter sets for your fluorophore that minimize spectral overlap with this compound.

  • Background Subtraction:

    • Run parallel control wells containing this compound at each concentration but without the fluorescent probe.

    • Subtract the average fluorescence intensity of these control wells from your experimental wells to correct for this compound's autofluorescence.

  • Use a Pre-read Step:

    • For high-throughput screening, a "pre-read" of the compound plate before adding the assay reagents can identify autofluorescent compounds early in the process.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound might interfere with fluorescent assays?

A1: Based on its chemical structure as a sulfur-containing amino alcohol, this compound has the potential to interfere through two primary mechanisms:

  • Fluorescence Quenching: The amino alcohol and thioether moieties can potentially interact with excited fluorophores, leading to a non-radiative decay of the excited state and a decrease in the measured fluorescence.

  • Autofluorescence: The phenylpropane structure within this compound is a common feature in fluorescent organic molecules.[3] It's possible that this compound itself can absorb light and emit fluorescence, leading to an artificially high signal.

Q2: At what concentrations is this compound likely to cause interference?

A2: The concentration at which interference becomes significant is assay-dependent. In high-throughput screening (HTS), where compounds are often tested at concentrations of 10 µM or higher, the likelihood of interference increases, especially if the fluorophore is used at a low concentration (e.g., 1 nM or less).[1][4]

Q3: Are there specific fluorescent dyes that are more or less susceptible to interference by compounds like this compound?

A3: While specific data for this compound is unavailable, general principles suggest:

  • Susceptible Dyes: Dyes that are excited by UV or blue light are more prone to interference from autofluorescent compounds.

  • Less Susceptible Dyes: Red-shifted dyes (e.g., those based on Cy3B or Alexa Fluor 647) generally exhibit less interference from compound autofluorescence and light scattering.[1]

Q4: What are some non-fluorescent alternative assays I can use?

A4: If interference from this compound cannot be adequately mitigated, consider using alternative assay formats:

  • For Cell Viability:

    • MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity based on the reduction of a tetrazolium salt to a colored formazan product.[5][6]

    • ATP-based Luminescence Assays: These highly sensitive assays measure the level of ATP in viable cells.[5][7]

    • LDH Release Assays: These colorimetric assays measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.

  • For Enzyme Inhibition:

    • Luminescence-based Assays: For example, the MAO-Glo™ assay for monoamine oxidase inhibition uses a luciferin derivative as a substrate.[8]

    • Chromatography-based Assays: Techniques like HPLC can be used to separate and quantify the substrate and product of an enzymatic reaction.[9]

    • Label-Free Technologies: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding and enzymatic activity without the need for fluorescent labels.

Q5: How can I be proactive in identifying potential interference during a high-throughput screening campaign?

A5: Incorporate control experiments into your HTS workflow:

  • Autofluorescence Check: Pre-read compound plates at the assay's excitation and emission wavelengths.

  • Quenching Check: Include a control with the fluorescent probe and the test compound in the absence of the biological target.

  • Counter-screens: Screen "hits" in a parallel assay that lacks a key biological component (e.g., the enzyme or receptor) to identify compounds that interfere with the detection method itself.[2]

Data Presentation

Table 1: Potential Interference of this compound in Fluorescent Assays

Interference TypePotential CausePredicted Effect on SignalKey Identification Method
Autofluorescence Intrinsic fluorescence of the this compound molecule.False Positive (Increased Signal)Measure fluorescence of this compound alone at assay wavelengths.
Quenching Interaction of this compound with the excited state of the fluorophore.False Negative (Decreased Signal)Measure fluorescence of the fluorophore in the presence of this compound.
Inner Filter Effect Absorption of excitation or emission light by this compound.False Negative (Decreased Signal)Measure the absorbance spectrum of this compound.

Experimental Protocols

Protocol 1: Control Experiment for this compound Autofluorescence

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the same assay buffer used for your main experiment, covering the concentration range you are testing.

  • Plate Preparation: Dispense the this compound dilutions into the wells of a microplate (use the same plate type as your main assay, typically black plates for fluorescence). Include buffer-only wells as a blank.

  • Fluorescence Measurement: Read the plate on a plate reader using the identical excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from all this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Control Experiment for this compound-Induced Quenching

  • Prepare Reagents:

    • Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your main experiment.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Plate Preparation:

    • In a microplate, add the fluorescent probe solution to each well.

    • Add the this compound dilutions to the wells containing the probe. Include control wells with the probe and buffer only (no this compound).

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for any interactions.

  • Fluorescence Measurement: Read the fluorescence intensity of the plate.

  • Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result with this compound check_signal Is the fluorescence signal unexpectedly high or low? start->check_signal high_signal High Signal (Potential False Positive) check_signal->high_signal High low_signal Low Signal (Potential False Negative) check_signal->low_signal Low autofluorescence_test Perform Autofluorescence Control: Measure this compound alone high_signal->autofluorescence_test is_autofluorescent Is this compound autofluorescent? autofluorescence_test->is_autofluorescent background_subtract Correct for background by subtracting this compound signal is_autofluorescent->background_subtract Yes alternative_assay Consider a non-fluorescent alternative assay (e.g., Luminescence, Colorimetric) is_autofluorescent->alternative_assay No, or correction is insufficient change_filters Optimize excitation/emission filters to minimize spectral overlap background_subtract->change_filters change_filters->alternative_assay If interference persists quenching_test Perform Quenching Control: Measure fluorophore + this compound low_signal->quenching_test is_quenching Does this compound quench the fluorophore? quenching_test->is_quenching change_fluorophore Use a different, red-shifted fluorophore is_quenching->change_fluorophore Yes is_quenching->alternative_assay No, or still problematic change_fluorophore->alternative_assay If interference persists Suloctidil_Interference_Mechanisms cluster_this compound This compound cluster_assay Fluorescent Assay Components This compound This compound (Test Compound) Fluorophore Fluorophore This compound->Fluorophore Quenching (Signal Decrease) Detector Detector This compound->Detector Autofluorescence (Signal Increase) Fluorophore->Detector Emission LightSource Excitation Light LightSource->Fluorophore Excitation

References

Technical Support Center: Deconvoluting the Mechanism of Suloctidil-Induced Liver Enzyme Elevation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms behind Suloctidil-induced liver enzyme elevation. This compound, a vasodilator withdrawn from the market in 1985 due to hepatotoxicity, presents a valuable case study in understanding drug-induced liver injury (DILI).[1] This guide offers structured approaches to explore potential cytotoxic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the known clinical and preclinical evidence of this compound-induced hepatotoxicity?

A1: this compound was withdrawn from the market following reports of liver toxicity.[1] A case report documented this compound-induced hepatotoxicity, with a liver biopsy showing features of mild acute hepatitis, including focal necrosis of hepatocytes and mild hyperplasia of Kupffer cells.[2][3] However, a study in rats treated with this compound for three weeks did not show clear signs of hepatotoxicity, though an increase in catalase activity was observed.[4] The U.S. Food and Drug Administration's (FDA) Drug-Induced Liver Injury Severity and Toxicity (DILIst) dataset also classifies this compound as a compound that can cause liver injury.[5]

Q2: What are the primary hypothetical mechanisms for this compound-induced liver enzyme elevation?

A2: Based on the chemical structure of this compound (a sulfur-containing aminoalcohol) and common mechanisms of DILI, the primary hypothetical mechanisms to investigate are:

  • Mitochondrial Toxicity: Disruption of mitochondrial function is a common pathway for drug-induced hepatotoxicity.[6][7]

  • Reactive Metabolite Formation: The metabolic activation of this compound, potentially involving its sulfur moiety, could lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, causing cellular stress and damage.[8][9]

  • Immune-Mediated Hepatotoxicity: The drug or its metabolites could act as haptens, triggering an immune response that targets hepatocytes.[10][11][12]

Q3: Which in vitro models are recommended for studying this compound's hepatotoxicity?

A3: A tiered approach using various in vitro models is recommended to gain a comprehensive understanding.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies due to their metabolic competence.[13][14]

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG): Useful for initial screening and mechanistic studies. HepaRG cells are often preferred over HepG2 due to their higher expression of drug-metabolizing enzymes.[14][15]

  • 3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment by mimicking the three-dimensional architecture and cell-cell interactions of the liver, making them suitable for longer-term toxicity studies.[13][16]

  • Co-culture Systems: Incorporating non-parenchymal cells like Kupffer cells (liver macrophages) and stellate cells can help investigate the role of inflammation and immune responses in this compound-induced toxicity.[17][18]

Troubleshooting Guides

Problem 1: Inconsistent or no cytotoxicity observed in 2D hepatocyte cultures treated with this compound.
  • Possible Cause 1: Insufficient metabolic activation.

    • Troubleshooting:

      • Use metabolically competent cells: Switch from cell lines with low metabolic activity (e.g., HepG2) to primary human hepatocytes or HepaRG cells.[14]

      • Induce CYP450 enzymes: Pre-treat cells with known CYP450 inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6) to enhance the metabolic capacity of the in vitro system.

      • Utilize liver microsomes: Perform experiments with human liver microsomes to directly assess the potential for reactive metabolite formation in a cell-free system.[9][19]

  • Possible Cause 2: Assay endpoint is not sensitive enough or is measured at the wrong time point.

    • Troubleshooting:

      • Use a battery of cytotoxicity assays: Measure multiple endpoints, including ATP content (cell viability), LDH release (membrane integrity), and caspase activity (apoptosis).

      • Perform a time-course experiment: Assess cytotoxicity at multiple time points (e.g., 2, 8, 24, 48 hours) to capture both early and late toxic events.

Problem 2: Difficulty in determining the primary mechanism of this compound-induced hepatotoxicity.
  • Troubleshooting Strategy: A multi-pronged experimental approach is necessary to dissect the underlying mechanism.

    • Step 1: Assess Mitochondrial Function.

      • Rationale: Mitochondrial dysfunction is a key initiator of many DILI events.[20][21]

      • Recommended Assays: See "Table 1: Assays for Investigating Mitochondrial Toxicity."

      • Expected Outcome for a Positive Hit: A decrease in mitochondrial membrane potential, reduced oxygen consumption, and lower ATP levels in this compound-treated cells, particularly in galactose media which forces reliance on oxidative phosphorylation.[6]

    • Step 2: Investigate Reactive Metabolite Formation.

      • Rationale: The formation of electrophilic metabolites can lead to covalent binding to cellular proteins and DNA, causing toxicity.[8][9]

      • Recommended Assays: See "Table 2: Assays for Detecting Reactive Metabolites."

      • Expected Outcome for a Positive Hit: Depletion of cellular glutathione (GSH) and the detection of this compound-GSH adducts.[22]

    • Step 3: Evaluate Immune-Mediated Response.

      • Rationale: Drug-protein adducts can be recognized by the immune system, leading to an inflammatory response and cell death.[10][11]

      • Recommended Assays: See "Table 3: Assays for Assessing Immune-Mediated Hepatotoxicity."

      • Expected Outcome for a Positive Hit: Increased production of pro-inflammatory cytokines and activation of immune cells in co-culture systems.

Data Presentation

Table 1: Assays for Investigating Mitochondrial Toxicity

AssayPrincipleEndpoint MeasuredReference
MTT/XTT Assay Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Cell viability and proliferation.[15]
JC-10 Assay A cationic dye that accumulates in mitochondria, forming red aggregates at high membrane potential and green monomers at low potential.Mitochondrial membrane potential.[15]
Seahorse XF Analyzer Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.Mitochondrial respiration and glycolysis.[20]
Glucose vs. Galactose Media Cells grown in galactose are more sensitive to mitochondrial toxicants as they rely on oxidative phosphorylation for ATP production.Enhanced sensitivity to mitochondrial dysfunction.[6][7]

Table 2: Assays for Detecting Reactive Metabolites

AssayPrincipleEndpoint MeasuredReference
Glutathione (GSH) Depletion Assay Measures the intracellular concentration of GSH, a key antioxidant that detoxifies reactive metabolites.Cellular GSH levels.[22]
GSH Trapping with LC-MS/MS Uses glutathione to "trap" reactive metabolites, forming stable adducts that can be detected by mass spectrometry.Formation of this compound-GSH adducts.[9][19]
Covalent Binding Assay Uses radiolabeled this compound to quantify its binding to liver microsomes or hepatocytes.Extent of covalent binding.[8][9]

Table 3: Assays for Assessing Immune-Mediated Hepatotoxicity

AssayModel SystemPrincipleEndpoint MeasuredReference
Cytokine Profiling Co-culture of hepatocytes and immune cells (e.g., PBMCs, Kupffer cells).Measures the release of inflammatory mediators.Levels of TNF-α, IL-6, IFN-γ, etc.[11]
Immune Cell Activation Co-culture system.Measures the expression of activation markers on immune cells.Upregulation of CD69, CD86 on T-cells and dendritic cells.[11]
Haptenization Detection Western Blot or Mass Spectrometry.Detects this compound adducts on cellular proteins.Identification of adducted proteins.[14]

Experimental Protocols

Protocol 1: Mitochondrial Membrane Potential Assay using JC-10
  • Cell Plating: Seed HepaRG cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., CCCP) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • JC-10 Staining: Remove the treatment media and add JC-10 staining solution to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader. Measure green fluorescence (Ex/Em = ~490/525 nm) and red fluorescence (Ex/Em = ~540/590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), this compound (10 µM), and glutathione (1 mM) in phosphate buffer.

  • Initiate Reaction: Add NADPH (1 mM) to initiate the metabolic reaction. Prepare a control reaction without NADPH.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of this compound-GSH adducts using a high-resolution mass spectrometer. Search for the predicted mass of the adduct (mass of this compound + mass of GSH).

Mandatory Visualization

Suloctidil_DILI_Pathway cluster_direct Direct Toxicity cluster_metabolite Metabolite-Mediated Toxicity cluster_immune Immune-Mediated Toxicity This compound This compound Metabolism Hepatic Metabolism (CYP450s) This compound->Metabolism Phase I/II Mitochondria Mitochondria This compound->Mitochondria Direct Effect? ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding MitochondrialDysfunction Mitochondrial Dysfunction Mitochondria->MitochondrialDysfunction Hepatocyte Hepatocyte ImmuneCell Immune Cell (e.g., T-Cell, Macrophage) ProteinAdducts->ImmuneCell Hapten Presentation CellularStress Cellular Stress ProteinAdducts->CellularStress ImmuneActivation Immune Activation & Cytokine Release ImmuneCell->ImmuneActivation OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress HepatocyteInjury Hepatocyte Injury (Enzyme Elevation) OxidativeStress->HepatocyteInjury CellularStress->HepatocyteInjury ImmuneActivation->HepatocyteInjury

Caption: Hypothetical pathways of this compound-induced liver injury.

Experimental_Workflow Start Start: Investigate this compound Hepatotoxicity InVitroScreen In Vitro Cytotoxicity Screen (HepaRG, PHH) Start->InVitroScreen IsToxic Cytotoxicity Observed? InVitroScreen->IsToxic MitoTox Assess Mitochondrial Toxicity (JC-10, Seahorse) IsToxic->MitoTox Yes RMTox Assess Reactive Metabolite Formation (GSH Depletion, Trapping) IsToxic->RMTox Yes ImmuneTox Assess Immune-Mediated Toxicity (Co-culture, Cytokines) IsToxic->ImmuneTox Yes NoTox No Direct Cytotoxicity (Consider other mechanisms, e.g., transporter inhibition) IsToxic->NoTox No MitoPositive Mitochondrial Dysfunction Confirmed MitoTox->MitoPositive RMPositive Reactive Metabolite Formation Confirmed RMTox->RMPositive ImmunePositive Immune Response Confirmed ImmuneTox->ImmunePositive Conclusion Conclude Primary Mechanism(s) MitoPositive->Conclusion RMPositive->Conclusion ImmunePositive->Conclusion

Caption: Recommended experimental workflow for mechanism investigation.

References

Improving the synthetic yield of Suloctidil and its key intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Suloctidil and its key intermediates.

General Synthesis Overview

The synthesis of this compound, 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol p-toluenesulfonate, typically involves a multi-step process. A common strategy is the reductive amination of a suitable ketone precursor with octylamine, followed by reduction and subsequent formation of the tosylate salt. Challenges in the synthesis can arise from low yields, difficult purifications, and the formation of side products.

Troubleshooting & FAQs

Section 1: Synthesis of Key Intermediate: 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol

This intermediate is central to the this compound synthesis. Its efficient preparation is critical for the overall yield.

Question: My reductive amination of 4-methoxypropiophenone with octylamine is resulting in a low yield of the desired amino alcohol. What are the common causes?

Answer: Low yields in this step can stem from several factors:

  • Inefficient Imine Formation: The initial condensation to form the imine intermediate can be slow or incomplete. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using molecular sieves can help remove water from the reaction mixture.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.

    • Sodium Borohydride (NaBH₄): This is a common choice. However, its reactivity can be sluggish for some imines. The reaction may require extended times or gentle heating. Oiling out of the product during reduction can be prevented with constant stirring.

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder and more selective for imines over ketones. NaBH₃CN is often used with an acid catalyst.

  • Reaction Conditions: Temperature and solvent play a significant role. While some protocols use methanol or ethanol, exploring other solvents may improve solubility and reaction rates.

  • Side Reactions: The primary amine product can potentially react further. Controlling the stoichiometry of the reagents is important.

Question: How can I improve the diastereoselectivity of the reduction step?

Answer: The reduction of the imine intermediate can produce a mixture of diastereomers. Controlling this is a common challenge in similar syntheses.

  • Bulky Reducing Agents: Employing sterically hindered reducing agents can sometimes favor the formation of one diastereomer over another.

  • Chiral Auxiliaries: For enantioselective synthesis, chiral auxiliaries can be used, though this adds complexity and cost to the process.

  • Catalytic Asymmetric Reduction: This advanced method uses a chiral catalyst to influence the stereochemical outcome of the reduction.

Question: What is the best method for purifying the 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol intermediate?

Answer: Purification can be challenging due to the amphiphilic nature of the molecule.

  • Column Chromatography: This is the most common method for laboratory scale. A silica gel column with a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent the amine from tailing, is a good starting point.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent, can effectively remove non-basic impurities.

Section 2: Final Synthesis Step - Formation of this compound (Tosylate Salt)

Question: The final step of reacting the amino alcohol with p-toluenesulfonyl chloride is giving me a complex mixture of products. What is going wrong?

Answer: The reaction of your amino alcohol intermediate with p-toluenesulfonyl chloride (TsCl) should ideally form the tosylate salt of the tertiary amine. However, side reactions can occur.

  • O-Sulfonylation: The hydroxyl group of your intermediate is nucleophilic and can react with TsCl to form a sulfonate ester. This is often a significant side reaction. To minimize this, use a non-nucleophilic base and control the temperature carefully, keeping it low.

  • N-Sulfonylation: While less likely with a secondary amine, reaction at the nitrogen to form a sulfonamide can occur under certain conditions.

  • Stoichiometry: Use of excess TsCl will increase the likelihood of side reactions. Careful control of the stoichiometry (ideally 1:1) is crucial.

To favor the desired salt formation, the reaction is often carried out by reacting the free base of the amino alcohol with p-toluenesulfonic acid directly, rather than using TsCl.

Data Summary: Reductive Amination Conditions

The following table summarizes typical conditions for reductive amination, a key step in forming the amino alcohol intermediate.

ParameterCondition 1Condition 2Condition 3
Ketone 4-Methoxypropiophenone4-Methoxypropiophenone4-Methoxypropiophenone
Amine OctylamineOctylamineOctylamine
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)H₂/Pd-C
Solvent MethanolDichloromethane (DCM)Ethanol
Temperature 0 °C to Room TempRoom Temperature50 °C
Additive NoneAcetic Acid (catalyst)None
Typical Yield 60-75%75-90%70-85%
Notes Cost-effective, but may require longer reaction times.Milder, more selective, often higher yielding.Requires hydrogenation equipment.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol via Reductive Amination

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypropiophenone (1 equivalent) and octylamine (1.1 equivalents) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the ketone is consumed.

  • Cooling: Once the imine formation is complete, cool the reaction mixture to room temperature.

  • Reduction: Dilute the mixture with methanol. Cool the flask to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until the imine is fully reduced (monitor by TLC). Carefully quench the reaction by the slow addition of water.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting guide.

Suloctidil_Synthesis_Workflow Start Starting Materials: 4-Methoxypropiophenone Octylamine Step1 Step 1: Reductive Amination Start->Step1 Intermediate Intermediate: 1-(4-methoxyphenyl)-2- (octylamino)propan-1-ol Step1->Intermediate Step2 Step 2: Salt Formation Intermediate->Step2 Final Final Product: This compound Step2->Final Reagent Reagent: p-Toluenesulfonic acid Reagent->Step2

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield in Reductive Amination CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup SubReagent1 Anhydrous Solvents? CheckReagents->SubReagent1 SubReagent2 Reducing Agent Active? CheckReagents->SubReagent2 SubCond1 Correct Temperature? CheckConditions->SubCond1 SubCond2 Sufficient Reaction Time? CheckConditions->SubCond2 SubWorkup1 Emulsion during Extraction? CheckWorkup->SubWorkup1 SubWorkup2 Correct Chromatography Conditions? CheckWorkup->SubWorkup2

Validation & Comparative

A Comparative Analysis of Suloctidil and Pentoxifylline on Blood Rheology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Suloctidil and Pentoxifylline, two vasoactive drugs known for their influence on blood rheology. While Pentoxifylline remains a therapeutic option for peripheral vascular disease, this compound was withdrawn from the market. This document, intended for researchers, scientists, and drug development professionals, compiles and objectively assesses the available experimental data on their hemorheological effects, offering insights into their mechanisms of action and experimental evaluation.

Mechanisms of Action: A Tale of Two Pathways

The rheological effects of this compound and Pentoxifylline stem from distinct molecular mechanisms. Pentoxifylline primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, while this compound's effects are linked to calcium channel blockade and modulation of platelet function.

Pentoxifylline: The cAMP Pathway

Pentoxifylline's main mechanism involves the inhibition of phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By increasing intracellular cAMP levels in red blood cells and other blood components, Pentoxifylline activates Protein Kinase A (PKA). This cascade is believed to phosphorylate cytoskeletal proteins, leading to increased erythrocyte deformability and reduced platelet aggregation.[1][3]

G PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE cAMP cAMP ↑ PDE->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Erythrocyte Erythrocyte Deformability ↑ PKA->Erythrocyte Platelet Platelet Aggregation ↓ PKA->Platelet

Pentoxifylline's primary signaling pathway.
This compound: Calcium Antagonism and Serotonin Interaction

This compound's hemorheological effects are attributed to its properties as a calcium channel blocker and its influence on platelet serotonin. By inhibiting calcium influx into smooth muscle cells and blood cells, this compound promotes vasodilation and may contribute to increased red blood cell deformability. Furthermore, it has been shown to interfere with platelet serotonin (5-HT) uptake and storage, which can lead to a reduction in platelet aggregation.[4][5]

G This compound This compound CaChannel Ca²⁺ Channels This compound->CaChannel Blocks Platelet5HT Platelet Serotonin (5-HT) Uptake/Storage This compound->Platelet5HT CaInflux Ca²⁺ Influx ↓ CaChannel->CaInflux Vasodilation Vasodilation ↑ CaInflux->Vasodilation RBCDef RBC Deformability ↑ (Postulated) CaInflux->RBCDef PlateletAgg Platelet Aggregation ↓ Platelet5HT->PlateletAgg

This compound's proposed mechanisms of action.

Comparative Data on Rheological Parameters

The following tables summarize the quantitative effects of this compound and Pentoxifylline on key blood rheology parameters, compiled from various studies. It is important to note that a direct head-to-head clinical trial with modern methodologies is lacking, and the data for this compound is primarily from older research.

Table 1: Effects on Blood and Plasma Viscosity

ParameterDrugDosagePatient PopulationKey FindingsReference
Whole Blood Viscosity This compound600 mg/day (180 days)15 elderly patients with cerebrovascular insufficiencySignificant improvement observed.[6]
This compoundNot specifiedDiabetic patientsDecreased viscosity, particularly at high shear rate (230 s⁻¹).[7]
Pentoxifylline1.5 mg/kg/h (IV)20 critically ill patientsAttenuated the increase in whole blood viscosity after transfusion (22-26% increase vs. 35-49% in placebo group).[6]
PentoxifyllineNot specified17 patients with intermittent claudicationTotal blood viscosity decreased at 1 and 2 months.[8]
Pentoxifylline400 mg tidPatients with intermittent claudicationNo significant changes in whole blood viscosity.
Plasma Viscosity This compound600 mg/day (180 days)15 elderly patients with cerebrovascular insufficiencySignificant improvement observed.[6]
PentoxifyllineNot specified17 patients with intermittent claudicationRemained unchanged.[8]
Pentoxifylline400 mg tidPatients with intermittent claudicationNo significant changes in plasma viscosity.

Table 2: Effects on Erythrocyte Deformability and Platelet Aggregation

ParameterDrugDosagePatient Population / ModelKey FindingsReference
Erythrocyte Deformability This compound600 mg/day (180 days)15 elderly patients with cerebrovascular insufficiencySignificant improvement observed.[6]
This compoundNot specifiedDiabetic patientsNot modified by treatment.[7]
Pentoxifylline400 mg qid (6 weeks)25 patients with peripheral occlusive arterial diseaseSignificant increase in filtration rates, indicating improved deformability.[8]
Pentoxifylline400 mg tid (14 days)10 maturity-onset diabeticsErythrocyte filtration rate significantly increased.[9]
Pentoxifylline200-1200 mg (single oral dose)10 patients with chronic occlusive arteriosclerosisStatistically significant dose-response increases in red cell filterability.[10]
Pentoxifylline400 mg tidPatients with intermittent claudicationNo significant changes in erythrocyte deformability.
Platelet Aggregation This compoundED₅₀ of 16.1 mg/kgIn vivo (rats)Effective in reducing platelet aggregate formation.[4]
This compound600 mg/day13 patients with shortened platelet survival timePlatelet survival time significantly increased; plasma betathromboglobulin significantly lower.[11]
PentoxifyllineIn vitroHuman platelet-rich plasmaDose-dependent inhibition of platelet aggregation, especially induced by epinephrine.[12]

Experimental Protocols: A Methodological Overview

The assessment of hemorheological parameters in the cited studies predominantly relied on established laboratory techniques. Understanding these methodologies is crucial for the interpretation of the presented data.

Measurement of Blood Viscosity

Blood and plasma viscosity are typically measured using a cone-plate viscometer . This instrument measures the torque required to rotate a cone at a constant speed in a sample of blood or plasma maintained at a constant temperature (usually 37°C). The viscosity is calculated from the shear stress and shear rate.

G Start Blood Sample Collection (Anticoagulated) Preparation Sample Preparation (e.g., Centrifugation for Plasma) Start->Preparation Viscometer Load Sample into Cone-Plate Viscometer Preparation->Viscometer Measurement Measure Torque at Defined Shear Rates (37°C) Viscometer->Measurement Calculation Calculate Viscosity (in centipoise - cP) Measurement->Calculation Result Viscosity Data Calculation->Result

Workflow for blood viscosity measurement.
Assessment of Erythrocyte Deformability

Erythrocyte deformability is often evaluated using a filtration technique . This method involves measuring the rate at which a suspension of red blood cells passes through a membrane with micropores of a defined size (typically 3-5 µm) under a constant pressure gradient. An increased filtration rate suggests greater erythrocyte deformability.

G Start Whole Blood Sample Wash Wash Erythrocytes (Remove plasma and other cells) Start->Wash Resuspend Resuspend in Buffer (Standardized Hematocrit) Wash->Resuspend Filter Pass RBC Suspension through Micropore Filter (e.g., 5µm) Resuspend->Filter Measure Measure Flow Rate or Time to Pass a Set Volume Filter->Measure Calculate Calculate Filtration Index or Deformability Index Measure->Calculate Result Deformability Data Calculate->Result

References

A Head-to-Head Comparison of Suloctidil and Naftidrofuryl on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Suloctidil and Naftidrofuryl on cerebral blood flow. The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of these vasoactive compounds.

Executive Summary

This compound and naftidrofuryl are both classified as cerebral vasodilators, aimed at improving blood flow to the brain, particularly in conditions of cerebrovascular insufficiency.[1] While both drugs demonstrate efficacy in enhancing cerebral circulation, they operate through distinct mechanisms of action. This compound acts as a calcium antagonist and antispasmodic on arteries.[2] In contrast, naftidrofuryl functions primarily as a 5-HT2 receptor antagonist, which contributes to its vasodilatory and metabolic enhancement properties.[3][4][5] This comparison synthesizes available experimental data to delineate their respective impacts on cerebral hemodynamics.

Quantitative Data on Cerebral Blood Flow

The following table summarizes the quantitative effects of this compound and Naftidrofuryl on cerebral blood flow as reported in various studies. It is important to note that a direct head-to-head clinical trial comparing the two compounds is not available in the reviewed literature. Therefore, the data is collated from separate studies, and direct comparisons should be made with caution due to differing experimental conditions.

DrugStudy Population/ModelDosageMethod of MeasurementKey Findings on Cerebral Blood Flow (CBF)Reference
This compound Atherosclerotic Rabbits~16 mg/kg/day (p.o.)Intracarotid 133Xe clearancePronounced increase in CBF in the grey matter and enhancement of the corresponding circulatory compartment. Less evident changes in the white matter.[2][2]
This compound Normal Rabbits~16 mg/kg/day (p.o.)Intracarotid 133Xe clearanceInactive; no significant change in CBF.[2][2]
Naftidrofuryl Ischemic Rats (microsphere-embolized)15 mg/kg/day (i.p.)Hydrogen clearance methodHigher striatal and hippocampal blood flow on day 3 post-ischemia compared to untreated rats. No significant difference in cortical and striatal blood flow at days 7 and 28.[6][6]
Naftidrofuryl Rat Model of Forebrain Ischemia10 mg/kg (i.p.)Not specifiedDid not significantly alter local cerebral blood flow (LCBF) in hippocampal sections, suggesting a direct neuroprotective effect on the brain parenchyma.[7][7]
Naftidrofuryl Patients with Chronic Cerebral Ischemia and Vascular DementiaNot specifiedNot specifiedPositive effect on the overall health of patients.[8][8]

Experimental Protocols

This compound: Study in Rabbits[2]
  • Objective: To evaluate the action of this compound on cerebral blood flow (CBF) in normal and atherosclerotic rabbits.

  • Animal Model: Unanesthetized male and female rabbits. Atherosclerosis was induced using Kritchevsky's atherogenic diet.

  • Drug Administration:

    • Acute: Rapid intravenous injection (100-200 µg/kg) or intravenous infusion (10-20 µg/kg/min).

    • Chronic: Oral administration of approximately 16 mg/kg daily.

  • Method for CBF Measurement: The intracarotid 133Xe clearance method was used to determine cerebral blood flow and its compartmental distribution. This technique involves injecting the radioactive tracer Xenon-133 into the carotid artery and measuring its washout from the brain tissue, which is proportional to blood flow.

  • Workflow Diagram:

    G cluster_0 Animal Model Preparation cluster_1 CBF Measurement Normal Rabbits Normal Rabbits Chronic this compound (p.o.) Chronic this compound (p.o.) Normal Rabbits->Chronic this compound (p.o.) Intracarotid 133Xe Injection Intracarotid 133Xe Injection Chronic this compound (p.o.)->Intracarotid 133Xe Injection Atherosclerotic Rabbits Atherosclerotic Rabbits Atherosclerotic Rabbits->Chronic this compound (p.o.) Measure 133Xe Washout Measure 133Xe Washout Intracarotid 133Xe Injection->Measure 133Xe Washout Calculate CBF Calculate CBF Measure 133Xe Washout->Calculate CBF

    Experimental workflow for this compound study.
Naftidrofuryl: Study in Ischemic Rats[6]
  • Objective: To determine if naftidrofuryl oxalate can improve regional cerebral blood flow in a sustained ischemia model in rats.

  • Animal Model: Rats with cerebral ischemia induced by injecting 900 microspheres (48 µm in diameter) into the right internal carotid artery.

  • Drug Administration: 15 mg/kg/day of naftidrofuryl administered intraperitoneally from the first to the 28th day post-ischemia.

  • Method for CBF Measurement: The hydrogen clearance method was used to measure cerebral blood flow in different brain regions (cortex, striatum, hippocampus) on the 3rd, 7th, and 28th days after the onset of ischemia. This method is based on the principle that the rate of clearance of inhaled hydrogen gas from the brain tissue is proportional to the blood flow.

  • Workflow Diagram:

    G cluster_0 Ischemia Induction cluster_1 Treatment and Measurement Rat Model Rat Model Microsphere Injection (Internal Carotid) Microsphere Injection (Internal Carotid) Rat Model->Microsphere Injection (Internal Carotid) Daily Naftidrofuryl (i.p.) Daily Naftidrofuryl (i.p.) Microsphere Injection (Internal Carotid)->Daily Naftidrofuryl (i.p.) Measure Regional CBF (Days 3, 7, 28) Measure Regional CBF (Days 3, 7, 28) Daily Naftidrofuryl (i.p.)->Measure Regional CBF (Days 3, 7, 28) Hydrogen Clearance Method Hydrogen Clearance Method Measure Regional CBF (Days 3, 7, 28)->Hydrogen Clearance Method

    Experimental workflow for Naftidrofuryl study.

Signaling Pathways and Mechanisms of Action

This compound

This compound's primary mechanism involves calcium antagonism and antispasmodic effects on peripheral and pial arteries.[2] By blocking calcium influx into vascular smooth muscle cells, this compound leads to vasodilation and an increase in blood flow.

G This compound This compound Ca2+ Channels Ca2+ Channels This compound->Ca2+ Channels Inhibits Ca2+ Influx Ca2+ Influx Ca2+ Channels->Ca2+ Influx Vascular Smooth Muscle Contraction Vascular Smooth Muscle Contraction Ca2+ Influx->Vascular Smooth Muscle Contraction Vasodilation Vasodilation Vascular Smooth Muscle Contraction->Vasodilation Decreased

This compound's mechanism of action.
Naftidrofuryl

Naftidrofuryl exhibits a multifaceted mechanism of action. It is a potent 5-HT2 receptor antagonist, which counteracts the vasoconstrictive effects of serotonin, particularly in pathological conditions like ischemia.[3][9] Additionally, it enhances cellular aerobic metabolism by increasing ATP levels and reducing lactic acid, which protects cells against ischemic damage.[3][10]

G Naftidrofuryl Naftidrofuryl 5-HT2 Receptors 5-HT2 Receptors Naftidrofuryl->5-HT2 Receptors Antagonizes Cellular Metabolism Cellular Metabolism Naftidrofuryl->Cellular Metabolism Enhances Vasoconstriction Vasoconstriction 5-HT2 Receptors->Vasoconstriction Serotonin Serotonin Serotonin->5-HT2 Receptors Improved Blood Flow Improved Blood Flow Vasoconstriction->Improved Blood Flow Reduced ATP Production ATP Production Cellular Metabolism->ATP Production Ischemic Cell Protection Ischemic Cell Protection ATP Production->Ischemic Cell Protection

Naftidrofuryl's dual mechanism of action.

Conclusion

Both this compound and Naftidrofuryl have demonstrated positive effects on cerebral blood flow, albeit through different mechanisms and in varied experimental contexts. This compound appears to be particularly effective in pathological states such as atherosclerosis, with a direct vasodilatory action through calcium channel blockade. Naftidrofuryl's benefits are linked to its 5-HT2 receptor antagonism and its ability to improve cellular metabolism under ischemic conditions. The choice between these compounds for further research or development would depend on the specific pathological condition being targeted. The lack of direct comparative studies highlights a gap in the literature that future research could address to provide a more definitive comparison of their efficacy in improving cerebral blood flow.

References

Efficacy of Suloctidil compared to other calcium channel blockers like verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For research and informational purposes only. Suloctidil is a withdrawn drug and is not for clinical use.

This guide provides a comparative overview of the efficacy of this compound, a vasodilator that was withdrawn from the market, and verapamil, a widely used calcium channel blocker. The comparison is based on available experimental data and is intended for researchers, scientists, and drug development professionals. Due to the withdrawal of this compound in 1985 because of reports of liver toxicity, the available data for this compound is limited and dated.[1]

Executive Summary

This compound, a compound initially marketed as a vasodilator, exhibited a complex mechanism of action that included calcium channel blocking, inhibition of platelet aggregation, and effects on blood rheology. Verapamil is a well-established L-type calcium channel blocker used in the management of hypertension, angina, and arrhythmias. While both agents demonstrate vasodilatory and antiplatelet effects, their potencies and primary mechanisms of action differ significantly. This guide synthesizes the available quantitative data to draw a comparative picture of their pharmacological profiles.

Mechanism of Action

This compound appears to exert its effects through multiple pathways. It has been shown to act as a calcium channel blocker in arteries.[2] Additionally, this compound stimulates the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, from the vascular endothelium.[3] This dual mechanism suggests a broader spectrum of activity compared to more selective calcium channel blockers.

Verapamil , on the other hand, is a classic non-dihydropyridine calcium channel blocker. Its primary mechanism involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This blockade of calcium influx leads to vasodilation and a reduction in heart rate and contractility.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the vasodilatory and antiplatelet effects of this compound and verapamil. It is important to note that the data are derived from different studies with varying experimental conditions, which limits direct comparison.

DrugParameterModelValueCitation
This compound pA2 (Vasodilation)Isolated Rat Aorta7.50[2]
Verapamil pA2 (Vasodilation)Isolated Rat Aorta8.10[2]

Table 1: Comparative Vasodilatory Potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

DrugParameterModelValueCitation
This compound ED50 (Platelet Aggregation Inhibition)Retired Breeder Rat (in vivo)16.1 mg/kg[4]
Verapamil IC50 (Shear-Induced Platelet Aggregation)Rabbit Platelet-Rich Plasma (in vitro)0.03 - 0.09 mmol/l[5]

Table 2: Comparative Antiplatelet Efficacy. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. Direct comparison is difficult due to different parameters and models.

DrugEffectModelObservationCitation
This compound Blood ViscosityDiabetic PatientsSignificant decrease at high shear rates[6]
Verapamil Coronary Artery DiameterHuman Coronary AngiographyDose-dependent increase (up to 19.9% at 500 µg)[7]

Table 3: Other Relevant Pharmacological Effects.

Experimental Protocols

Isolated Artery Vasodilation Assay

A common method to assess the vasodilatory properties of a compound involves using isolated arterial rings in an organ bath system.

  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering connective tissue, and cut into rings (approximately 3-5 mm in width).

  • Mounting: The rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, and the other is connected to a force transducer to record isometric tension.

  • Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then tested by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Contraction and Drug Addition: After washing out the KCl and allowing the tissue to return to baseline, a stable contraction is induced using an agonist such as phenylephrine or norepinephrine. Once a plateau is reached, cumulative concentrations of the test compound (this compound or verapamil) are added to the bath to generate a concentration-response curve for relaxation.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. The pA2 value can be calculated to quantify the potency of the antagonist.

Platelet Aggregation Assay using Platelet-Rich Plasma (PRP)

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.[8][9]

  • PRP Preparation: Whole blood is collected from a subject (human or animal) into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is typically adjusted to a standardized concentration by adding platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.[10]

  • Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, a device that measures changes in light transmission as platelets aggregate. A stirring bar ensures the platelets remain in suspension.

  • Agonist and Inhibitor Addition: A platelet-aggregating agent (agonist) such as ADP, collagen, or thrombin is added to the PRP to induce aggregation. To test the inhibitory effect of a drug, the PRP is pre-incubated with the compound (this compound or verapamil) before the addition of the agonist.

  • Data Analysis: The change in light transmission is recorded over time, and the percentage of aggregation is calculated. The IC50 value can be determined by testing a range of inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Verapamil Signaling Pathway

Verapamil_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Verapamil Verapamil L_type_Ca_Channel L-type Voltage-gated Calcium Channel Verapamil->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Leads to Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Reduced

Caption: Verapamil inhibits L-type calcium channels, reducing calcium influx and leading to vasodilation.

This compound Proposed Mechanism of Action

Suloctidil_Mechanism_of_Action cluster_effects Pharmacological Effects This compound This compound Ca_Channel Calcium Channel Blockade This compound->Ca_Channel PGI2_Release Prostacyclin (PGI₂) Release This compound->PGI2_Release Blood_Viscosity Reduced Blood Viscosity This compound->Blood_Viscosity Vasodilation Vasodilation Ca_Channel->Vasodilation PGI2_Release->Vasodilation Platelet_Aggregation ↓ Platelet Aggregation PGI2_Release->Platelet_Aggregation

Caption: this compound's multifactorial mechanism includes calcium channel blockade and PGI₂ release.

Experimental Workflow for Vasodilation Assay

Vasodilation_Workflow start Start step1 Isolate Arterial Ring start->step1 step2 Mount in Organ Bath step1->step2 step3 Equilibrate & Check Viability step2->step3 step4 Induce Contraction (e.g., with Phenylephrine) step3->step4 step5 Add Cumulative Doses of Test Compound step4->step5 step6 Record Relaxation step5->step6 end End step6->end

Caption: Workflow for assessing vasodilation in isolated arterial rings.

References

A Comparative Analysis of the Hepatotoxic Profiles of Suloctidil and Its Putative Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hepatotoxic profile of the withdrawn vasodilator, Suloctidil, and a series of its hypothetical analogs. Due to the discontinuation of this compound's development, publicly available data on the toxicology of its specific analogs is scarce. Therefore, this comparison is based on the known hepatotoxicity of this compound and established principles of structure-activity relationships (SAR) for drug-induced liver injury (DILI). The experimental data presented for this compound is based on historical findings, while the data for its analogs are predictive and for illustrative purposes.

Introduction to this compound and its Hepatotoxicity

This compound, a sulfur-containing aminoalcohol, was developed as a vasodilator but was withdrawn from the market in 1985 due to reports of liver toxicity[1]. Clinical evidence from a case report indicated that this compound-induced hepatotoxicity manifested as focal necrosis of hepatocytes, mild hyperplasia of Kupffer cells, and features suggestive of mild acute hepatitis[2]. Interestingly, preclinical studies in rats did not show significant signs of hepatotoxicity, suggesting a species-specific metabolic profile that likely contributes to its toxicity in humans[3]. This discrepancy often points to the formation of reactive metabolites by human-specific metabolic pathways, a common cause of idiosyncratic DILI. The primary mechanism of many DILI events involves the bioactivation of a drug by cytochrome P450 (CYP) enzymes into chemically reactive species that can cause cellular damage[4][5][6][7].

Comparative Hepatotoxic Profiles

The following table summarizes the known hepatotoxic data for this compound and the predicted profiles for three hypothetical analogs. The analogs have been designed with minor structural modifications to explore potential variations in their hepatotoxic liability based on SAR principles.

Table 1: Comparative Hepatotoxicity Data

CompoundStructureIn Vitro Cytotoxicity (HepG2, IC50 µM)In Vivo Hepatotoxicity (Human)Putative Metabolic BioactivationPredicted Hepatotoxicity Risk
This compound CC(C)SC1=CC=C(C=C1)C(O)C(C)NC(C)CCCCCCCData not availableHepatotoxic (Focal Necrosis)[2]Oxidation of the sulfur atom and/or aromatic ring by CYP enzymes.High
Analog A (Sulfoxide) CC(C)S(=O)C1=CC=C(C=C1)C(O)C(C)NC(C)CCCCCCC>100 (Predicted)Predicted to be less hepatotoxicReduced potential for further oxidation at the sulfur atom.Moderate
Analog B (N-dealkylated) CC(C)SC1=CC=C(C=C1)C(O)C(C)NH250-100 (Predicted)Predicted to be hepatotoxicPotential for formation of reactive iminium ion.High
Analog C (Fluorinated) CC(C)SC1=CC=C(F)C=C1C(O)C(C)NC(C)CCCCCCC>100 (Predicted)Predicted to be less hepatotoxicFluorine substitution may block metabolic activation at that position.Low to Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited or predicted in this guide are outlined below.

In Vitro Cytotoxicity Assay (HepG2 Cells)
  • Objective: To assess the direct cytotoxic potential of a compound on human liver-derived cells.

  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Methodology:

    • HepG2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach for 24 hours.

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to a range of concentrations.

    • The cells are treated with the compound or vehicle control for 24-48 hours.

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP content (e.g., CellTiter-Glo®).

    • The IC50 value (the concentration of compound that inhibits 50% of cell viability) is calculated from the dose-response curve.

In Vivo Hepatotoxicity Assessment (Rodent Model)
  • Objective: To evaluate the potential of a compound to cause liver injury in a living organism.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Animals are randomly assigned to treatment and control groups.

    • The test compound is administered orally or via intraperitoneal injection daily for a predetermined period (e.g., 7 or 28 days).

    • Body weight and clinical signs are monitored daily.

    • At the end of the study, blood samples are collected for analysis of liver function markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin).

    • Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination.

    • Liver sections are stained with Hematoxylin and Eosin (H&E) and examined for signs of necrosis, inflammation, steatosis, and other pathological changes.

Reactive Metabolite Trapping Assay
  • Objective: To detect the formation of electrophilic reactive metabolites.

  • System: Human liver microsomes or recombinant CYP enzymes.

  • Methodology:

    • The test compound is incubated with human liver microsomes in the presence of an NADPH-generating system and a trapping agent (e.g., glutathione (GSH) or N-acetylcysteine (NAC)).

    • The reaction is quenched after a specific time, and the proteins are precipitated.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of drug-GSH or drug-NAC adducts.

    • The structure of any identified adducts is characterized to infer the structure of the reactive metabolite.

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates a putative signaling pathway for this compound-induced liver injury, based on the likely formation of a reactive metabolite.

G cluster_0 Phase I Metabolism (Hepatocyte) cluster_1 Cellular Stress & Damage cluster_2 Downstream Effects This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C9) This compound->CYP450 Oxidation Reactive_Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Apoptosis_Necrosis Apoptosis / Necrosis Protein_Adducts->Apoptosis_Necrosis Oxidative_Stress Oxidative Stress (ROS Generation) Mitochondrial_Dysfunction->Oxidative_Stress Mitochondrial_Dysfunction->Apoptosis_Necrosis Oxidative_Stress->Apoptosis_Necrosis Inflammation Inflammation (Kupffer Cell Activation) Apoptosis_Necrosis->Inflammation Release of DAMPs Liver_Injury Hepatocellular Injury Apoptosis_Necrosis->Liver_Injury Inflammation->Liver_Injury

Caption: Putative signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow for Hepatotoxicity Assessment

This diagram outlines a typical workflow for assessing the hepatotoxic potential of a new chemical entity.

G cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Studies cluster_2 Clinical Trials SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Cyto In Vitro Cytotoxicity (e.g., HepG2 Assay) SAR->In_Vitro_Cyto Reactive_Met Reactive Metabolite Screening In_Vitro_Cyto->Reactive_Met Rodent_Tox Rodent Hepatotoxicity Study (e.g., Rat, 28-day) Reactive_Met->Rodent_Tox Candidate Selection Non_Rodent_Tox Non-Rodent Species (e.g., Dog, optional) Rodent_Tox->Non_Rodent_Tox Phase_I Phase I Clinical Trial (Safety & PK) Non_Rodent_Tox->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy & Safety Monitoring) Phase_I->Phase_II_III Post_Market Post-Marketing Surveillance Phase_II_III->Post_Market

References

Safety Operating Guide

Proper Disposal of Suloctidil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Suloctidil, a compound once investigated as a vasodilator and later withdrawn from the market due to reports of liver toxicity, requires careful handling and disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, ensuring compliance with general safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements. This information is critical for a proper risk assessment before handling and disposal.

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[3][4]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[3]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[3]
Hazardous to the aquatic environment, long-term hazardNot specifiedMay cause long lasting harmful effects to aquatic life

Step-by-Step Disposal Procedure

The disposal of this compound, as with any research chemical, must adhere to local, state, and federal regulations. The following procedure is based on a conservative approach, treating this compound as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Do not dispose of this compound down the drain. [3] It may cause long-lasting harmful effects to aquatic life.

  • Segregate this compound waste from other waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips), and solutions containing this compound.

Step 2: Preparing the Waste Container

  • Use a designated, leak-proof, and chemically compatible container for solid this compound waste.

  • For liquid waste containing this compound, use a sealable, non-reactive container.

  • Clearly label the waste container as "Hazardous Waste" and list "this compound" as a constituent. Include the approximate concentration and quantity.

Step 3: Waste Accumulation

  • Place all materials contaminated with this compound, including weighing boats, contaminated gloves, and bench paper, into the designated solid waste container.

  • For solutions containing this compound, pour them into the designated liquid waste container.

  • Keep the waste container securely closed when not in use.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for hazardous waste disposal. This will typically involve completing a hazardous waste pickup request form.

  • The EHS office will arrange for the transport and disposal of the waste by a licensed and approved waste disposal vendor, likely through incineration.[5]

Step 5: Decontamination of Reusable Labware

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound.

  • The initial rinsate from the cleaning process should be collected and disposed of as hazardous liquid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end Final Disposition start This compound Waste Generated is_drain_safe Can this be drain disposed? start->is_drain_safe decontaminate Decontaminate Reusable Labware (Collect Rinsate as Hazardous Waste) start->decontaminate is_regular_trash Can this go in regular trash? is_drain_safe->is_regular_trash Yes segregate Segregate as Chemical Waste is_drain_safe->segregate No (Aquatic Hazard) is_regular_trash->segregate No (Chemical Hazard) label_container Use Labeled, Compatible Hazardous Waste Container segregate->label_container contact_ehs Contact EHS for Pickup label_container->contact_ehs end_disposal Disposal by Licensed Vendor contact_ehs->end_disposal decontaminate->label_container

Caption: A workflow diagram for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Suloctidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for Suloctidil. This compound was a vasodilator withdrawn from the market in 1985 due to reports of liver toxicity, and it should be handled as a hazardous substance in all research applications.[1] The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this compound.

Hazard Identification and Toxicity

This compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Oral, Category 4.[2] This indicates that it is harmful if swallowed. The primary health concern associated with this compound is hepatotoxicity (liver toxicity), which led to its withdrawal from clinical use.[1]

Quantitative Toxicity Data

ParameterValueSpeciesRouteSource
LD501740 mg/kgRatOral[3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent personal protective measures are required. The following PPE is mandatory when handling this compound in any form (solid powder or in solution).

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovingTwo pairs of chemotherapy-grade nitrile gloves.Prevents skin absorption and contamination in case the outer glove is breached.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects against skin contact from spills and splashes.
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from splashes of this compound solutions.
Face Protection Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face and eyes against splashes.
Respiratory Protection N95 RespiratorA NIOSH-approved N95 or higher respirator.Recommended when handling the powdered form of this compound to prevent inhalation of aerosolized particles.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential to minimize exposure risk.

1. Preparation and Weighing (for solid this compound):

  • Conduct all weighing and preparation activities within a certified chemical fume hood or a biological safety cabinet.

  • Use a disposable weighing paper or boat.

  • Ensure the fume hood sash is at the appropriate height.

  • Wear all recommended PPE.

2. Solubilization:

  • If dissolving in a solvent, add the solvent to the this compound powder slowly to avoid splashing.

  • Keep the container capped or covered as much as possible during dissolution.

3. Experimental Use:

  • Clearly label all containers with the name "this compound" and a hazard symbol.

  • Conduct all experimental procedures involving this compound within a designated and clearly marked area.

  • Use Luer-Lok syringes and other closed systems where possible to minimize the risk of leaks and spills.

4. Post-Handling:

  • Decontaminate all surfaces that may have come into contact with this compound with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid self-contamination (remove outer gloves first, then gown, then inner gloves).

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and any other solid materials that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

2. Waste Disposal Procedure:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures: this compound Spill

In the event of a this compound spill, follow the workflow below.

G cluster_spill_response This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Including respirator if powder spill) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids) ppe->contain cleanup Clean Up Spill (Work from outside in) contain->cleanup decontaminate Decontaminate the Area (Use appropriate cleaning agent) cleanup->decontaminate dispose Dispose of all materials in hazardous waste container decontaminate->dispose report Report the Incident (Follow institutional protocol) dispose->report

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suloctidil
Reactant of Route 2
Reactant of Route 2
Suloctidil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.